DPI-3290
Beschreibung
Eigenschaften
IUPAC Name |
3-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34FN3O2/c1-5-15-33-19-22(3)34(20-21(33)2)29(24-10-7-14-28(35)17-24)23-9-6-11-25(16-23)30(36)32(4)27-13-8-12-26(31)18-27/h5-14,16-18,21-22,29,35H,1,15,19-20H2,2-4H3/t21-,22+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXRQLIIMYJZDA-UETOGOEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1[C@H](C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018408 | |
| Record name | DPI-3290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182417-73-8 | |
| Record name | 3-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182417-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DPI-3290 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182417738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DPI-3290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPI-3290 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UO4Y068S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of DPI-3290: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-3290 is a potent, centrally acting analgesic agent that functions as a mixed agonist at opioid receptors. Its mechanism of action involves the activation of multiple opioid receptor subtypes, leading to a complex pharmacological profile. This guide provides an in-depth analysis of the binding, functional activity, and signaling pathways associated with this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: Mixed Opioid Receptor Agonism
This compound exerts its effects by binding to and activating three major types of opioid receptors: delta (δ), mu (μ), and kappa (κ). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events, ultimately leading to the modulation of neuronal excitability and neurotransmitter release.
Quantitative Pharmacological Profile
The interaction of this compound with opioid receptors has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) |
| Delta (δ) | 0.18 ± 0.02 |
| Mu (μ) | 0.46 ± 0.05 |
| Kappa (κ) | 0.62 ± 0.09 |
Kᵢ (inhibition constant) values represent the concentration of this compound required to occupy 50% of the receptors in radioligand binding assays. Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Potency of this compound in Isolated Tissue Preparations
| Tissue Preparation | Predominant Receptor | IC₅₀ (nM) |
| Mouse Vas Deferens | Delta (δ) | 1.0 ± 0.3 |
| Mouse Vas Deferens | Mu (μ) | 6.2 ± 2.0 |
| Mouse Vas Deferens | Kappa (κ) | 25.0 ± 3.3 |
| Guinea Pig Ileum | Mu (μ) | 3.4 ± 1.6 |
| Guinea Pig Ileum | Kappa (κ) | 6.7 ± 1.6 |
IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of this compound that produces 50% of its maximal inhibitory effect on electrically induced muscle contractions. Lower IC₅₀ values indicate greater potency.
Signaling Pathways
As a Gi/o-coupled GPCR agonist, this compound triggers a series of intracellular events upon binding to delta, mu, and kappa opioid receptors. The primary signaling cascade is outlined below.
DPI-3290: A Technical Whitepaper on a Mixed Mu/Delta Opioid Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DPI-3290, chemically identified as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, is a potent, centrally acting analgesic agent characterized as a mixed opioid agonist.[1] It exhibits high affinity and efficacy at both mu (µ) and delta (δ) opioid receptors, with a notable potency at the kappa (κ) opioid receptor as well.[1][2] This dual agonism presents a promising therapeutic profile, potentially offering robust antinociception with a modified side-effect profile compared to traditional mu-opioid receptor selective agonists. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental data, and associated methodologies, to serve as a resource for researchers and professionals in the field of drug development.
Introduction
The development of novel analgesics is driven by the need to overcome the limitations of current opioid therapies, such as respiratory depression, tolerance, and dependence.[3] One emerging strategy involves the development of ligands that interact with multiple opioid receptor subtypes.[3] this compound falls into this category as a mixed µ/δ opioid agonist.[4][5] The rationale behind this approach is that co-activation of δ-opioid receptors may modulate the pharmacological effects of µ-opioid receptor activation, potentially enhancing analgesic efficacy while mitigating adverse effects.[3] This whitepaper will delve into the core pharmacological characteristics of this compound, presenting available quantitative data and experimental contexts.
Core Pharmacology
This compound's primary mechanism of action is through its agonist activity at opioid receptors.[1][6] It is a derivative of SNC-80, a known δ-opioid agonist.[5]
Receptor Binding Affinity
Equilibrium binding studies using membranes from rat brain or guinea pig cerebellum have demonstrated that this compound binds with high affinity to µ, δ, and κ opioid receptors.[1] The binding affinities (Ki) are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| Delta (δ) | 0.18 ± 0.02 |
| Mu (µ) | 0.46 ± 0.05 |
| Kappa (κ) | 0.62 ± 0.09 |
| Table 1: Receptor Binding Affinities of this compound.[1] |
Functional Activity
The functional agonist activity of this compound has been assessed in isolated tissue preparations, which are standard models for evaluating opioid receptor function.
-
Mouse Vas Deferens: In this tissue, which expresses all three opioid receptor subtypes, this compound demonstrated potent, concentration-dependent inhibition of electrically induced tension development.[1] This assay is particularly sensitive to δ-opioid receptor agonists.
-
Guinea Pig Ileum: This preparation is a classic model for assessing µ and κ-opioid receptor activity. This compound also inhibited tension development in this tissue.[1]
The half-maximal inhibitory concentrations (IC50) from these functional assays are presented below.
| Tissue Preparation | Receptor Target(s) | IC50 (nM) |
| Mouse Vas Deferens | Delta (δ), Mu (µ), Kappa (κ) | 1.0 ± 0.3 (δ), 6.2 ± 2.0 (µ), 25.0 ± 3.3 (κ) |
| Guinea Pig Ileum | Mu (µ), Kappa (κ) | 3.4 ± 1.6 (µ), 6.7 ± 1.6 (κ) |
| Table 2: Functional Activity of this compound in Isolated Tissues.[1] |
Notably, the activity of this compound in the mouse vas deferens was found to be significantly more efficacious than morphine and fentanyl at the δ-receptor.[1]
In Vivo Antinociceptive Effects
In vivo studies in rats have confirmed the potent antinociceptive properties of this compound. Intravenous administration of the compound produced a dose-dependent analgesic effect. The antinociceptive effects were blocked by the non-selective opioid antagonist naloxone, confirming that the analgesic activity is mediated through opioid receptors.[1]
| Animal Model | Administration Route | ED50 (mg/kg) |
| Rat | Intravenous | 0.05 ± 0.007 |
| Table 3: In Vivo Antinociceptive Potency of this compound.[1][2] |
Compared to morphine, this compound is more potent and elicits a similar magnitude of antinociceptive activity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this document.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.
-
Tissue Preparation: Membranes were prepared from rat brain or guinea pig cerebellum.
-
Assay Conditions: Saturation equilibrium binding studies were performed at 25°C.
-
Radioligands: Specific radiolabeled ligands for each receptor subtype were used (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, and [³H]-U69,593 for κ).
-
Procedure: A constant concentration of radioligand was incubated with the membrane preparation in the presence of varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
Isolated Tissue Bioassays
-
Objective: To assess the functional agonist activity of this compound at opioid receptors.
-
Tissues: Vas deferens from laboratory mice and ileal strips from guinea pigs were used.[1]
-
Apparatus: Tissues were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature, and aerated.
-
Stimulation: Tissues were subjected to electrical field stimulation to induce contractions.
-
Procedure: Cumulative concentration-response curves were generated by adding increasing concentrations of this compound to the organ baths and measuring the inhibition of electrically induced contractions.
-
Data Analysis: The IC50 value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect, was determined from the concentration-response curves.
In Vivo Antinociception (Rat Tail-Flick Test)
-
Objective: To evaluate the antinociceptive efficacy of this compound in a model of acute thermal pain.
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A focused beam of heat was applied to the ventral surface of the rat's tail. The latency to a tail-flick response was measured. A cut-off time was used to prevent tissue damage.
-
Drug Administration: this compound was administered intravenously.
-
Data Analysis: The dose of this compound required to produce a 50% antinociceptive response (ED50) was calculated.
Visualizations
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). The diagram below illustrates the canonical signaling pathway initiated by the binding of an agonist like this compound to µ and δ opioid receptors.
Caption: Canonical Gi/o signaling pathway for µ and δ opioid receptors.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel opioid agonist like this compound.
References
- 1. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of DPI-3290: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPI-3290, chemically known as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, is a potent, centrally acting analgesic agent.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, functional activity at opioid receptors, and in vivo antinociceptive effects. The information is compiled from preclinical studies to serve as a detailed resource for professionals in the fields of pharmacology and drug development. This document includes quantitative data presented in tabular format, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a novel compound that demonstrates high affinity and potent agonist activity at multiple opioid receptors.[1][2] Specifically, it acts as a mixed agonist at the delta (δ), mu (μ), and kappa (κ) opioid receptors.[1] Its pharmacological characteristics, particularly its potent antinociceptive (pain-relieving) properties, suggest its potential as a therapeutic agent for managing severe pain.[1] Preclinical evidence indicates that this compound is significantly more potent than morphine and fentanyl in certain assays, highlighting its potential clinical utility.[1] This document provides an in-depth summary of the key pharmacological data and methodologies used to characterize this compound.
Receptor Binding Profile
The affinity of this compound for opioid receptors was determined through saturation equilibrium binding studies. These experiments were conducted at 25°C using membranes prepared from rat brain and guinea pig cerebellum.[1]
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Tissue Source | Ki (nM) |
| Delta (δ) | Rat Brain | 0.18 ± 0.02 |
| Mu (μ) | Rat Brain | 0.46 ± 0.05 |
| Kappa (κ) | Guinea Pig Cerebellum | 0.62 ± 0.09 |
Data sourced from Gengo et al., 2003.[1]
In Vitro Functional Activity
The functional agonist activity of this compound was assessed using isolated tissue preparations, specifically the mouse vas deferens and the guinea pig ileum. These assays measure the ability of a compound to inhibit electrically induced muscle contractions, a functional response mediated by opioid receptors.
Mouse Vas Deferens Assay
In the isolated mouse vas deferens, this compound demonstrated potent, concentration-dependent inhibition of electrically induced tension development, indicating agonist activity at δ, μ, and κ receptors present in this tissue.[1]
Table 2: Functional Potency (IC50) of this compound in Mouse Vas Deferens
| Receptor Subtype | IC50 (nM) |
| Delta (δ) | 1.0 ± 0.3 |
| Mu (μ) | 6.2 ± 2.0 |
| Kappa (κ) | 25.0 ± 3.3 |
Data sourced from Gengo et al., 2003.[1]
Guinea Pig Ileum Assay
In longitudinal muscle strips isolated from the guinea pig ileum, this compound inhibited tension development, confirming its agonist activity at μ and κ opioid receptors.[1]
Table 3: Functional Potency (IC50) of this compound in Guinea Pig Ileum
| Receptor Subtype | IC50 (nM) |
| Mu (μ) | 3.4 ± 1.6 |
| Kappa (κ) | 6.7 ± 1.6 |
Data sourced from Gengo et al., 2003.[1]
In Vivo Antinociceptive Activity
The antinociceptive effects of this compound were evaluated in rats. Intravenous administration of the compound produced a dose-dependent analgesic response.[1]
Table 4: In Vivo Antinociceptive Potency of this compound
| Animal Model | Administration Route | ED50 | Effect |
| Rat | Intravenous | 0.05 ± 0.007 mg/kg | 50% antinociceptive response |
Data sourced from Gengo et al., 2003.[1]
The antinociceptive effects of this compound were successfully blocked by the non-selective opioid antagonist naloxone (0.5 mg/kg, s.c.), confirming that its analgesic properties are mediated through opioid receptors.[1]
Signaling Pathways
This compound, as a mixed opioid agonist, is expected to activate canonical G-protein signaling pathways associated with δ, μ, and κ opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o).
References
An In-depth Technical Guide to DPI-3290: A Mixed Mu/Delta Opioid Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental evaluation of DPI-3290, a potent, centrally acting opioid receptor agonist. All quantitative data is summarized for clarity, and detailed descriptions of key experimental protocols are provided.
Core Chemical Identity and Properties
This compound is a novel synthetic compound recognized for its potent antinociceptive (pain-relieving) effects.[1][2] It was developed as part of a series of diarylmethylpiperazine derivatives with high affinity for opioid receptors.[3][4]
Chemical Structure and Identifiers
The systematic IUPAC name for this compound is 3-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide.[1][2] Its structure is characterized by a central piperazine ring with multiple stereocenters, contributing to its specific interaction with opioid receptors.
| Identifier | Value | Source |
| IUPAC Name | 3-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide | [1][2] |
| CAS Number | 182417-73-8 | [1][2] |
| Molecular Formula | C₃₀H₃₄FN₃O₂ | [1][2] |
| Molar Mass | ~487.61 g/mol | [1][2] |
| SMILES | C[C@H]1CN(--INVALID-LINK--O)C3=CC=CC(=C3)C(=O)N(C)C4=CC(=CC=C4)F">C@@HC)CC=C | [1][2] |
| InChI Key | LZXRQLIIMYJZDA-UETOGOEVSA-N | [2] |
Physical and Chemical Properties
Pharmacological Profile
This compound is a potent mixed agonist with high affinity for both mu (μ) and delta (δ) opioid receptors, and slightly lower affinity for the kappa (κ) opioid receptor.[3][5] This mixed agonist profile is believed to contribute to its strong analgesic effects while potentially offering a wider therapeutic window compared to highly selective mu-agonists.[1]
Receptor Binding Affinity
Binding affinity is a measure of how strongly a ligand binds to a receptor. The equilibrium dissociation constant (Kᵢ) is inversely proportional to affinity; a lower Kᵢ value indicates a higher binding affinity. Studies using membranes from rat brain and guinea pig cerebellum have determined the Kᵢ values for this compound at the three primary opioid receptors.[3]
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Source |
| Delta (δ) | 0.18 ± 0.02 | [3][5] |
| Mu (μ) | 0.46 ± 0.05 | [3][5] |
| Kappa (κ) | 0.62 ± 0.09 | [3][5] |
Functional Activity (In Vitro)
Functional activity, or potency, measures the concentration of a drug required to elicit a specific biological response. This is often determined using isolated tissue bioassays. The IC₅₀ value represents the concentration of an agonist that produces 50% of its maximal inhibitory effect. The functional potency of this compound has been characterized in mouse vas deferens and guinea pig ileum preparations, which are rich in different opioid receptor subtypes.[3]
| Assay | Receptor Target(s) | Potency (IC₅₀, nM) | Source |
| Mouse Vas Deferens | Delta (δ) | 1.0 ± 0.3 | [3] |
| Mu (μ) | 6.2 ± 2.0 | [3] | |
| Kappa (κ) | 25.0 ± 3.3 | [3] | |
| Guinea Pig Ileum | Mu (μ) | 3.4 ± 1.6 | [3] |
| Kappa (κ) | 6.7 ± 1.6 | [3] |
In Vivo Antinociceptive Activity
The primary therapeutic effect of this compound is analgesia. In vivo studies in rats have demonstrated its potent antinociceptive properties. The effective dose (ED₅₀) is the dose required to produce a therapeutic effect in 50% of the population.
| Activity | Animal Model | Administration | Potency (ED₅₀) | Source |
| Antinociception | Rat | Intravenous (i.v.) | 0.05 ± 0.007 mg/kg | [3][5] |
The analgesic effects of this compound are reversed by the non-selective opioid antagonist naloxone, confirming its mechanism of action is mediated through opioid receptors.[3]
Signaling and Experimental Workflows
Opioid Receptor Signaling Pathway
As a G-protein coupled receptor (GPCR) agonist, this compound initiates a cascade of intracellular events upon binding to mu and delta opioid receptors. This signaling primarily involves the Gαi/o subunit of the heterotrimeric G-protein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Developmental Journey of DPI-3290: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPI-3290 is a potent, centrally acting analgesic agent characterized as a mixed-opioid agonist. This technical guide provides an in-depth exploration of the discovery and developmental history of this compound, with a focus on its pharmacological profile, mechanism of action, and the key experimental methodologies used in its evaluation. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for seminal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this novel compound.
Introduction
This compound, chemically known as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, emerged from a series of novel compounds with significant antinociceptive properties.[1] The development of new analgesics with improved side-effect profiles compared to traditional opioids like morphine remains a critical goal in pain management. This compound was identified as a promising candidate due to its potent and mixed agonist activity at μ (mu), δ (delta), and κ (kappa) opioid receptors.[1]
Discovery and History
This compound was originally discovered by scientists at Burroughs Wellcome. Subsequently, the compound was licensed to Delta Pharmaceutical for further development. Later, it was mentioned to be in clinical development by Enhance Biotech, Inc. and GlaxoSmithKline (GSK), positioning it as a derivative of SNC-80 for potential therapeutic use in pain and urinary incontinence.[2][3]
Mechanism of Action
This compound exerts its analgesic effects by acting as an agonist at all three major opioid receptors: μ, δ, and κ. Its high affinity and potent activity at these receptors allow it to modulate pain signaling pathways effectively. The compound's mixed-agonist profile was hypothesized to offer a broader therapeutic window and potentially a more favorable side-effect profile than selective opioid agonists.
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[4][5][6] The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Activation of these receptors also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively hyperpolarize the neuron and reduce neuronal excitability and neurotransmitter release.[5][6]
A secondary signaling pathway involves the recruitment of β-arrestin.[7][8][9] This pathway is primarily associated with receptor desensitization, internalization, and the mediation of some of the adverse effects of opioids, such as respiratory depression.[7][8]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| δ (delta) | 0.18 ± 0.02 |
| μ (mu) | 0.46 ± 0.05 |
| κ (kappa) | 0.62 ± 0.09 |
Data from saturation equilibrium binding studies using membranes from rat brain or guinea pig cerebellum.[1][10]
Table 2: In Vitro Functional Activity of this compound
| Tissue Preparation | Receptor Target | IC50 (nM) |
| Mouse Vas Deferens | δ (delta) | 1.0 ± 0.3 |
| μ (mu) | 6.2 ± 2.0 | |
| κ (kappa) | 25.0 ± 3.3 | |
| Guinea Pig Ileum | μ (mu) | 3.4 ± 1.6 |
| κ (kappa) | 6.7 ± 1.6 |
IC50 values represent the concentration of this compound required to produce a 50% inhibition of electrically induced tension development.[1][3]
Table 3: In Vivo Antinociceptive Potency of this compound in Rats
| Metric | Value |
| ED50 (intravenous) | 0.05 ± 0.007 mg/kg |
ED50 represents the dose required to produce a 50% antinociceptive response.[1][10]
Table 4: Efficacy of this compound Compared to Morphine and Fentanyl in Mouse Vas Deferens
| Receptor | Efficacy vs. Morphine (fold) | Efficacy vs. Fentanyl (fold) |
| δ (delta) | ~20,000 | ~492 |
| μ (mu) | ~175.8 | ~2.5 |
| κ (kappa) | ~1500 | ~35 |
Comparative efficacy in decreasing electrically induced tension development.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Opioid Receptor Saturation Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.
Materials:
-
Rat brain or guinea pig cerebellum membranes
-
Radioligands (e.g., [3H]DAMGO for μ, [3H]DPDPE for δ, [3H]U69,593 for κ)
-
This compound (unlabeled)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Naloxone (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation: Homogenize rat brain or guinea pig cerebellum tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
-
Binding Reaction: In reaction tubes, combine the prepared membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of unlabeled this compound. For determination of non-specific binding, add a high concentration of naloxone.
-
Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Isolated Mouse Vas Deferens Bioassay
Objective: To assess the functional agonist activity of this compound at μ, δ, and κ opioid receptors.
Materials:
-
Male mice
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2/5% CO2.
-
Force-displacement transducer and recording equipment
-
Platinum electrodes for electrical field stimulation
-
This compound
-
Selective opioid receptor agonists and antagonists (for receptor characterization)
Protocol:
-
Tissue Preparation: Euthanize a mouse and dissect the vasa deferentia. Mount the tissues in the organ bath under a resting tension.
-
Equilibration: Allow the tissues to equilibrate in the physiological salt solution for a period of time (e.g., 60 minutes), with regular washing.
-
Electrical Stimulation: Apply electrical field stimulation to induce twitch contractions of the vas deferens.
-
Drug Addition: Once stable twitch responses are obtained, add cumulative concentrations of this compound to the organ bath.
-
Measurement: Record the inhibition of the twitch response at each concentration of this compound.
-
Data Analysis: Plot the percentage inhibition of the twitch response against the logarithm of the this compound concentration to generate a concentration-response curve and determine the IC50 value.
Isolated Guinea Pig Ileum Bioassay
Objective: To evaluate the functional agonist activity of this compound at μ and κ opioid receptors.
Materials:
-
Male guinea pigs
-
Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2/5% CO2.
-
Force-displacement transducer and recording equipment
-
Platinum electrodes for electrical field stimulation
-
This compound
-
Selective opioid receptor agonists and antagonists
Protocol:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Mount a segment of the longitudinal muscle with the myenteric plexus attached in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution.
-
Electrical Stimulation: Apply electrical field stimulation to induce cholinergic contractions.
-
Drug Addition: Add cumulative concentrations of this compound to the organ bath.
-
Measurement: Record the inhibition of the electrically induced contractions.
-
Data Analysis: Construct a concentration-response curve and calculate the IC50 value for this compound.
Visualizations of Signaling Pathways and Experimental Workflows
Opioid Receptor G-Protein Signaling Pathway
Caption: G-protein mediated signaling pathway of this compound.
Opioid Receptor β-Arrestin Signaling Pathway
Caption: β-Arrestin mediated signaling pathway of this compound.
Experimental Workflow for In Vitro Bioassays
Caption: Workflow for in vitro bioassays.
Conclusion
This compound is a potent mixed-opioid agonist with high affinity for μ, δ, and κ receptors. Preclinical data demonstrated significant antinociceptive effects, highlighting its potential as a powerful analgesic. The developmental history indicates its progression into clinical investigation, although specific outcomes of these trials are not widely published. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive technical resource for researchers in the field of opioid pharmacology and drug development. Further investigation into the clinical trajectory of this compound and similar mixed-opioid agonists is warranted to fully understand their therapeutic potential.
References
- 1. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhance Biotech, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
DPI-3290: A Technical Guide for Preclinical Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-3290 is a potent, centrally acting analgesic agent that has demonstrated significant promise in preclinical pain research.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, experimental protocols for its evaluation, and the underlying signaling pathways of its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutics for pain management.
Core Compound Profile
This compound, chemically known as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, is a novel compound that exhibits potent antinociceptive properties.[1] It functions as a mixed opioid agonist, binding with high affinity to mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][2] Preclinical studies have shown that this compound is significantly more potent than morphine in producing antinociceptive effects.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Delta (δ) | 0.18 ± 0.02 |
| Mu (μ) | 0.46 ± 0.05 |
| Kappa (κ) | 0.62 ± 0.09 |
| Data obtained from saturation equilibrium binding studies using membranes from rat brain or guinea pig cerebellum at 25°C.[1] |
Table 2: In Vitro Efficacy of this compound
| Tissue Preparation | Receptor Target(s) | IC50 (nM) |
| Mouse Vas Deferens | δ, μ, κ | 1.0 ± 0.3 (δ) |
| 6.2 ± 2.0 (μ) | ||
| 25.0 ± 3.3 (κ) | ||
| Guinea Pig Ileum | μ, κ | 3.4 ± 1.6 (μ) |
| 6.7 ± 1.6 (κ) | ||
| IC50 values represent the concentration of this compound required to produce a 50% inhibition of electrically induced muscle contractions.[1] |
Table 3: In Vivo Antinociceptive Potency of this compound
| Animal Model | Test | Route of Administration | ED50 (mg/kg) |
| Rat | Thermal Nociception (unspecified) | Intravenous | 0.05 ± 0.007 |
| ED50 represents the dose of this compound that produced a 50% antinociceptive response.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
Opioid Receptor Binding Assay (Rat Brain Membranes)
Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands specific for each receptor subtype (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U-69,593 for kappa)
-
Non-specific binding control (e.g., naloxone)
-
This compound solutions of varying concentrations
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Euthanize rats and dissect whole brains.
-
Homogenize brain tissue in ice-cold homogenization buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of brain membrane preparation.
-
Add a fixed concentration of the specific radioligand.
-
For total binding, add assay buffer. For non-specific binding, add a high concentration of naloxone.
-
For competitive binding, add varying concentrations of this compound.
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a specified time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Bioassays (Guinea Pig Ileum and Mouse Vas Deferens)
Objective: To assess the in vitro functional activity (efficacy) of this compound at opioid receptors.
Materials:
-
Male guinea pigs and mice
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Organ bath system with temperature control, aeration, and isometric force transducers
-
Electrical stimulator
-
This compound solutions of varying concentrations
Protocol:
-
Tissue Preparation:
-
Euthanize the animal and dissect the ileum (from guinea pig) or vas deferens (from mouse).
-
Isolate a segment of the tissue and mount it in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Connect the tissue to an isometric force transducer to record muscle contractions.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
-
Experimental Procedure:
-
Induce twitch contractions of the tissue using electrical field stimulation at a set frequency and voltage.
-
Once stable twitch responses are obtained, add cumulative concentrations of this compound to the organ bath.
-
Record the inhibition of the twitch amplitude at each concentration.
-
Wash out the drug and allow the tissue to recover.
-
-
Data Analysis:
-
Express the inhibitory effect of this compound as a percentage of the baseline twitch amplitude.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Determine the IC50 value, which is the concentration of this compound that produces 50% of the maximum inhibitory effect.
-
In Vivo Antinociception Assay (Rat Tail-Flick Test)
Objective: To evaluate the antinociceptive (pain-relieving) effects of this compound in a live animal model.
Materials:
-
Male Sprague-Dawley rats
-
Tail-flick analgesiometer with a radiant heat source
-
Animal restrainers
-
This compound solutions for intravenous administration
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
Protocol:
-
Acclimation and Baseline Measurement:
-
Acclimate the rats to the experimental room and the restrainers for several days before testing.
-
On the day of the experiment, place each rat in a restrainer.
-
Measure the baseline tail-flick latency by applying the radiant heat source to the tail and recording the time it takes for the rat to flick its tail away.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
-
Drug Administration and Testing:
-
Administer this compound, vehicle, or a positive control intravenously.
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Construct a dose-response curve by plotting the %MPE against the logarithm of the this compound dose.
-
Determine the ED50, which is the dose of this compound that produces a 50% antinociceptive effect.
-
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
The analgesic effects of this compound are mediated through the activation of G-protein coupled opioid receptors. The diagram below illustrates the general signaling cascade initiated by the binding of an opioid agonist to mu and delta receptors.
Caption: Opioid receptor signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Antinociception
The following diagram outlines the logical flow of an in vivo experiment to determine the antinociceptive efficacy of this compound.
Caption: Workflow for in vivo antinociceptive testing of this compound.
Conclusion
This compound is a potent mixed opioid agonist with significant antinociceptive activity demonstrated in preclinical models. Its high affinity for mu and delta opioid receptors, coupled with its robust in vitro and in vivo efficacy, positions it as a valuable tool for pain research and a potential lead compound for the development of novel analgesics. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to further investigate the therapeutic potential of this compound and similar compounds.
References
An In-Depth Technical Guide to the Antinociceptive Effects of DPI-3290 In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo antinociceptive properties of DPI-3290, a novel, centrally acting mixed opioid agonist. The document synthesizes key findings on its binding affinity, functional potency, and efficacy in preclinical models of pain, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental evaluation.
Core Profile of this compound
This compound, chemically known as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, is a potent analgesic agent that exhibits high affinity for delta (δ), mu (μ), and kappa (κ) opioid receptors.[1] Its mixed agonist activity contributes to its marked antinociceptive effects, positioning it as a significant compound for the potential treatment of severe pain.[1]
Quantitative Data Summary
The following tables summarize the binding and functional characteristics of this compound, as well as its in vivo potency.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Tissue Source |
| Delta (δ) | 0.18 ± 0.02 | Rat Brain Membranes |
| Mu (μ) | 0.46 ± 0.05 | Rat Brain Membranes |
| Kappa (κ) | 0.62 ± 0.09 | Guinea Pig Cerebellum Membranes |
| Data sourced from saturation equilibrium binding studies.[1][2] |
Table 2: In Vitro Functional Activity of this compound
| Tissue Preparation | Receptor(s) Targeted | IC50 (nM) |
| Mouse Vas Deferens | δ, μ, κ | 1.0 ± 0.3 (δ), 6.2 ± 2.0 (μ), 25.0 ± 3.3 (κ) |
| Guinea Pig Ileum | μ, κ | 3.4 ± 1.6 (μ), 6.7 ± 1.6 (κ) |
| IC50 values represent the concentration required to inhibit electrically induced tension development by 50%.[1] |
Table 3: In Vivo Antinociceptive Potency of this compound in Rats
| Administration Route | ED50 (mg/kg) | Effect |
| Intravenous (i.v.) | 0.05 ± 0.007 | 50% antinociceptive response |
| The antinociceptive properties were confirmed to be opioid-mediated, as they were blocked by naloxone.[1][2] |
Table 4: Comparative Efficacy of this compound in Mouse Vas Deferens
| Receptor | Efficacy vs. Morphine (fold-increase) | Efficacy vs. Fentanyl (fold-increase) |
| Delta (δ) | ~20,000x | ~492x |
| Mu (μ) | ~176x | ~2.5x |
| Kappa (κ) | ~1,500x | ~35x |
| Data reflects the relative efficacy in decreasing electrically induced tension development.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1 Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for δ, μ, and κ opioid receptors.
-
Tissue Preparation: Membranes were prepared from the brains of Sprague-Dawley rats for δ and μ receptor assays and from the cerebella of guinea pigs for κ receptor assays.
-
Procedure: Saturation equilibrium binding studies were performed at 25°C. Membranes were incubated with increasing concentrations of radiolabeled ligands specific for each receptor subtype in the presence or absence of this compound.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
3.2 In Vitro Functional Assays (Isolated Tissue Preparations)
-
Objective: To assess the functional agonist activity and potency (IC50) of this compound at opioid receptors.
-
Tissues: The vas deferens from mice (rich in δ, μ, and κ receptors) and the ileum from guinea pigs (rich in μ and κ receptors) were used.[1]
-
Procedure: Tissues were isolated and mounted in an organ bath under electrical field stimulation to induce muscle contractions. Cumulative concentrations of this compound were added to the bath, and the resulting inhibition of electrically induced tension development was measured.
-
Data Analysis: Concentration-response curves were generated, and the IC50 values were determined as the concentration of this compound that produced a 50% reduction in the contractile response.
3.3 In Vivo Antinociception Assay
-
Objective: To determine the antinociceptive potency (ED50) of this compound in a living animal model.
-
Subjects: Rats were used for the in vivo experiments.[1]
-
Procedure: this compound was administered intravenously (i.v.). The antinociceptive effect was likely measured using a standard thermal nociceptive assay, such as the tail-flick or hot-plate test, where an increase in response latency is indicative of analgesia.
-
Data Analysis: A dose-response curve was constructed to determine the ED50, the dose required to produce a 50% maximal antinociceptive effect.[1]
3.4 Antagonist Challenge Study
-
Objective: To confirm that the antinociceptive effects of this compound are mediated by opioid receptors.
-
Procedure: Rats were pre-treated with the non-selective opioid antagonist naloxone (0.5 mg/kg, administered subcutaneously) prior to the administration of this compound.[1]
-
Endpoint: The ability of naloxone to block the antinociceptive effects of this compound was assessed. The successful blockade confirms the involvement of opioid receptors in the analgesic action of this compound.[1]
Visualizations: Signaling Pathways and Workflows
4.1 Signaling Pathway of this compound
The diagram below illustrates the general intracellular signaling cascade initiated by the binding of a mixed opioid agonist like this compound to its target G-protein coupled receptors (GPCRs), leading to the ultimate effect of antinociception.
Caption: this compound binds to μ, δ, and κ opioid receptors, inhibiting neuronal activity and producing analgesia.
4.2 Experimental Workflow for In Vivo Antinociception
This diagram outlines the logical flow of the in vivo experiments conducted to assess the antinociceptive efficacy of this compound and confirm its mechanism of action.
References
DPI-3290 receptor binding affinity and selectivity
An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of DPI-3290
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, centrally acting analgesic agent that demonstrates potent activity as a mixed opioid agonist.[1] Chemically identified as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, this compound binds with high affinity to all three major opioid receptor subtypes: delta (δ), mu (μ), and kappa (κ).[1][2] Its profile as a mixed agonist with potent antinociceptive properties has positioned it as a compound of interest for the development of treatments for severe pain.[1] This document provides a detailed overview of its receptor binding affinity, functional activity, and the experimental protocols used for these determinations.
Receptor Binding Affinity
The binding affinity of this compound to opioid receptors was determined through saturation equilibrium binding studies. These experiments utilized membranes from rat brain or guinea pig cerebellum. The resulting inhibition constant (Ki) values quantify the affinity of the compound for the receptors, with lower values indicating a stronger binding affinity.
| Receptor Subtype | Ki (nM) [± SEM] | Source Tissue |
| Delta (δ) | 0.18 ± 0.02 | Rat Brain / Guinea Pig Cerebellum |
| Mu (μ) | 0.46 ± 0.05 | Rat Brain / Guinea Pig Cerebellum |
| Kappa (κ) | 0.62 ± 0.09 | Rat Brain / Guinea Pig Cerebellum |
| Table 1: Receptor Binding Affinity of this compound.[1][2] |
Functional Activity
The functional activity of this compound as an opioid agonist was assessed using isolated tissue preparations. The compound's ability to inhibit electrically induced muscle contractions was measured to determine its half-maximal inhibitory concentration (IC50). These values indicate the concentration of the drug required to elicit 50% of its maximum inhibitory effect.
| Assay Tissue | Predominant Receptor | IC50 (nM) [± SEM] |
| Mouse Vas Deferens | Delta (δ) | 1.0 ± 0.3 |
| Mouse Vas Deferens | Mu (μ) | 6.2 ± 2.0 |
| Mouse Vas Deferens | Kappa (κ) | 25.0 ± 3.3 |
| Guinea Pig Ileum | Mu (μ) | 3.4 ± 1.6 |
| Guinea Pig Ileum | Kappa (κ) | 6.7 ± 1.6 |
| Table 2: Functional Agonist Activity of this compound.[1] |
Experimental Protocols
Radioligand Saturation Equilibrium Binding Assay
This assay quantifies the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand that is specific for the target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenates of rat brain or guinea pig cerebellum, which are rich in opioid receptors, were prepared.
-
Incubation: The membrane preparations were incubated in the presence of a known concentration of a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U69593 for κ-receptors) and varying concentrations of the unlabeled test compound, this compound.
-
Equilibrium: The mixture was incubated at 25°C to allow the binding to reach a state of equilibrium.
-
Separation: The reaction was terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters was measured using liquid scintillation counting.
-
Data Analysis: The IC50 value was determined from the competition curve. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Isolated Tissue Functional Assays (Vas Deferens and Ileum)
These ex vivo assays measure the functional effect of a compound on smooth muscle contractions, which are modulated by opioid receptors.
Methodology:
-
Tissue Preparation: The vas deferens from mice or the ileum from guinea pigs were isolated and mounted in an organ bath containing a physiological salt solution and maintained at 37°C.
-
Stimulation: The tissues were stimulated electrically to induce consistent muscle contractions.
-
Compound Addition: this compound was added to the organ bath in a cumulative, concentration-dependent manner.
-
Measurement: The inhibitory effect of this compound on the electrically induced tension development was recorded.
-
Data Analysis: The concentration of this compound that produced a 50% reduction in the contractile response (IC50) was determined. By using tissues with known, predominant opioid receptor populations (e.g., mouse vas deferens for δ, μ, and κ; guinea pig ileum for μ and κ), the functional activity at each receptor subtype was established.[1]
Signaling Pathway
As a G-protein coupled receptor (GPCR) agonist, this compound initiates a cascade of intracellular events upon binding to an opioid receptor. This activation typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, which collectively result in a decrease in neuronal excitability and neurotransmitter release, producing analgesia.
References
The Therapeutic Potential of DPI-3290: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-3290 is a potent, centrally acting analgesic agent that has demonstrated significant therapeutic potential in preclinical studies. Developed by scientists at Burroughs Wellcome and licensed to Delta Pharmaceuticals, and later investigated by Ardent Pharmaceuticals and Enhance Biotech, this compound is a mixed opioid agonist with a unique pharmacological profile.[1][2] This technical guide provides an in-depth overview of the core scientific data, experimental methodologies, and signaling pathways associated with this compound to inform further research and drug development efforts.
Chemical Properties
This compound is chemically described as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide.[3]
Molecular Formula: C₃₀H₃₄FN₃O₂[4]
Molar Mass: 487.619 g·mol⁻¹[4]
Mechanism of Action
This compound functions as a potent agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors.[3][5] Its analgesic effects are attributed to its interaction with these G-protein coupled receptors, which are key modulators of nociceptive pathways in the central and peripheral nervous systems.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, providing a clear comparison of its activity at the different opioid receptors and its analgesic potency.
Table 1: Opioid Receptor Binding Affinities of this compound [3]
| Receptor | Ki (nM) |
| δ-opioid | 0.18 ± 0.02 |
| μ-opioid | 0.46 ± 0.05 |
| κ-opioid | 0.62 ± 0.09 |
Table 2: In Vitro Functional Activity of this compound [3]
| Tissue Preparation | Receptor Target | IC50 (nM) |
| Mouse Vas Deferens | δ-opioid | 1.0 ± 0.3 |
| Mouse Vas Deferens | μ-opioid | 6.2 ± 2.0 |
| Mouse Vas Deferens | κ-opioid | 25.0 ± 3.3 |
| Guinea Pig Ileum | μ-opioid | 3.4 ± 1.6 |
| Guinea Pig Ileum | κ-opioid | 6.7 ± 1.6 |
Table 3: In Vivo Antinociceptive Potency of this compound [3]
| Animal Model | Test | Route of Administration | ED50 |
| Rat | Hot Plate Test | Intravenous | 0.05 ± 0.007 mg/kg |
Signaling Pathways
Upon binding to opioid receptors, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, activation of opioid receptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels. These actions collectively result in neuronal hyperpolarization and a reduction in neurotransmitter release, thereby dampening the transmission of pain signals.
Caption: G-protein signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below.
Radioligand Binding Affinity Assay
The binding affinity of this compound to μ, δ, and κ opioid receptors was determined through saturation equilibrium binding studies.[3]
-
Membrane Preparation: Membranes were prepared from rat brain or guinea pig cerebellum.
-
Radioligands: Specific radioligands for each opioid receptor subtype were used (details not specified in the primary literature).
-
Incubation: Membranes were incubated with varying concentrations of the respective radioligand and this compound at 25°C.
-
Separation: Bound and free radioligand were separated by rapid filtration.
-
Detection: The amount of bound radioligand was quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
Caption: Workflow for the radioligand binding assay.
Isolated Guinea Pig Ileum and Mouse Vas Deferens Assays
The functional activity of this compound was assessed using isolated guinea pig ileum and mouse vas deferens preparations, which are rich in μ/κ and μ/δ/κ opioid receptors, respectively.[3]
-
Tissue Preparation: The ileum from guinea pigs and the vas deferens from mice were isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Stimulation: Tissues were electrically stimulated to induce contractions.
-
Drug Application: Increasing concentrations of this compound were added to the organ bath.
-
Measurement: The inhibition of electrically induced muscle contractions was measured isometrically.
-
Data Analysis: The concentration of this compound that produced a 50% inhibition of the contractile response (IC50) was determined.
Caption: Workflow for isolated tissue functional assays.
Rat Hot Plate Test
The in vivo antinociceptive activity of this compound was evaluated using the hot plate test in rats.[3]
-
Animal Model: Male Sprague-Dawley rats were used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C) was used.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) was determined for each rat before drug administration.
-
This compound was administered intravenously.
-
At various time points after administration, the rats were placed on the hot plate, and the latency to the nociceptive response was recorded.
-
-
Data Analysis: The dose of this compound that produced a 50% of the maximum possible antinociceptive effect (ED50) was calculated.
Clinical Development
This compound has undergone clinical investigation. A large Phase II clinical trial for the treatment of acute post-operative pain has been completed.[2] The results of this trial indicated that this compound demonstrated substantially less respiratory depression and vomiting compared to historical fentanyl controls.[2] Further details on the outcomes of this trial and the current development status of this compound are not widely available in the public domain.
Therapeutic Potential and Future Directions
This compound's profile as a potent, mixed opioid agonist with a favorable side-effect profile in preclinical and early clinical studies suggests its potential as a valuable therapeutic agent for the management of moderate to severe pain.[2][3] Its balanced activity at multiple opioid receptors may contribute to its strong analgesic efficacy while potentially mitigating some of the adverse effects associated with more selective μ-opioid agonists, such as respiratory depression.
Further research is warranted to fully elucidate the clinical efficacy and safety of this compound. The completion of a Phase II trial is a significant milestone, and the dissemination of the detailed results from this study would be of great interest to the scientific and medical communities. Future investigations could also explore the potential of this compound in other pain modalities, including chronic and neuropathic pain. The development of mixed-action opioid agonists like this compound represents a promising strategy in the ongoing quest for safer and more effective pain management solutions.
References
- 1. Affinity labeling mu opioid receptors with novel radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhance Merging With Ardent For Delta Receptor Compounds + | Bioworld | BioWorld [bioworld.com]
- 3. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
DPI-3290: A Novel Opioid Agonist with a Promising Respiratory Safety Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DPI-3290, a novel mixed opioid agonist, has demonstrated potent antinociceptive effects with a significantly wider therapeutic window concerning respiratory depression compared to traditional opioid analgesics like morphine and fentanyl. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its attenuated impact on respiratory function. Detailed experimental methodologies, quantitative data comparisons, and mechanistic signaling pathways are presented to offer a thorough understanding for researchers, scientists, and professionals in the field of drug development.
Introduction
Opioid analgesics remain a cornerstone for the management of moderate to severe pain. However, their clinical utility is often limited by severe and potentially lethal side effects, most notably opioid-induced respiratory depression (OIRD). OIRD is primarily mediated by the activation of mu-opioid receptors (MORs) in the brainstem respiratory control centers. The development of new analgesics with a reduced liability for respiratory depression is a critical unmet need in pain management. This compound, chemically known as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, has emerged as a promising candidate that separates potent analgesia from significant respiratory compromise.
Pharmacological Profile of this compound
This compound is a mixed opioid agonist that exhibits high affinity for delta (δ), mu (μ), and kappa (κ) opioid receptors. Its unique pharmacological profile is characterized by its potent antinociceptive activity coupled with a reduced propensity to induce respiratory depression.
Receptor Binding and Agonist Potency
In vitro studies have quantified the binding affinities and functional potencies of this compound at the three main opioid receptors. These data are crucial for understanding its mechanism of action.
| Parameter | Receptor | This compound | Reference Compound |
| Binding Affinity (Ki, nM) | δ-opioid | 0.18 ± 0.02 | - |
| μ-opioid | 0.46 ± 0.05 | - | |
| κ-opioid | 0.62 ± 0.09 | - | |
| Agonist Potency (EC50, nmol/L) | δ-opioid | 5.48 | - |
| μ-opioid | 16.27 | - | |
| κ-opioid | 13.29 | - |
Table 1: In Vitro Receptor Binding and Agonist Potency of this compound.
Antinociceptive and Respiratory Effects: A Comparative Analysis
Preclinical studies in conscious rats have directly compared the antinociceptive and respiratory depressant effects of this compound with those of morphine and fentanyl. Respiratory depression was quantified by measuring the partial pressure of carbon dioxide (pCO2) in arterial blood, a sensitive indicator of respiratory function.
| Compound | Antinociception ED50 (mg/kg, i.v.) | pCO2 Increase ED50 (mg/kg, i.v.) | Respiratory Safety Ratio (pCO2 ED50 / Antinociception ED50) |
| This compound | 0.05 ± 0.0072 | 0.91 ± 0.22 | 18.2 |
| Morphine | 2.01 ± 0.0005 | 4.23 ± 0.72 | 2.1 |
| Fentanyl | 0.0034 ± 0.00024 | 0.0127 ± 0.0035 | 3.7 |
Table 2: Comparative Antinociceptive and Respiratory Depressant Effects of this compound, Morphine, and Fentanyl in Rats.[1]
The significantly higher respiratory safety ratio of this compound highlights its improved safety profile. While demonstrating potent antinociceptive activity, a much higher dose is required to induce respiratory depression compared to morphine and fentanyl.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies cited.
In Vivo Antinociception and Respiratory Depression Assessment in Rats
-
Animal Model: Conscious laboratory rats were used for the simultaneous measurement of antinociception and respiratory function.
-
Drug Administration: this compound, morphine, or fentanyl were administered intravenously (i.v.).
-
Antinociception Measurement: The tail-pinch test was utilized to assess the antinociceptive effects of the compounds. The endpoint was the animal's response to a noxious stimulus applied to the tail. The dose required to produce a 50% antinociceptive response (ED50) was determined.
-
Respiratory Function Measurement: Arterial blood gas analysis was performed to measure changes in pCO2. An increase in arterial pCO2 (hypercapnia) is a direct measure of respiratory depression. The dose that produced a 50% increase in pCO2 (ED50) was calculated.[1]
-
Alfentanil-Induced Hypercapnia Model: To investigate the effect of this compound on μ-opioid receptor-mediated respiratory depression, a continuous intravenous infusion of alfentanil (2 µg/kg/min) was administered to induce hypercapnia. Subsequently, intravenous bolus doses of this compound (ranging from 0.2 to 1.0 mg/kg) were administered, and their effect on both antinociception and hypercapnia was measured.[1]
Mechanistic Insights into Reduced Respiratory Depression
The favorable respiratory safety profile of this compound is attributed to its mixed opioid receptor activity. While the precise mechanisms are still under investigation, the current hypothesis centers on the interplay between its activities at the μ-opioid and δ-opioid receptors.
It is well-established that activation of μ-opioid receptors in the brainstem is the primary driver of OIRD. The analgesic effects of many opioids also rely heavily on μ-receptor activation. The innovation of this compound lies in its potent agonism at the δ-opioid receptor. It is postulated that the simultaneous activation of δ-opioid receptors may counteract the respiratory depressant effects mediated by the μ-opioid receptors. This could occur through various signaling pathways that ultimately lead to a net preservation of respiratory drive.
Furthermore, in a model of established μ-opioid-induced respiratory depression (using alfentanil), this compound was shown to reduce the hypercapnia by approximately 50% without affecting the antinociceptive effects.[1] This finding provides strong evidence that this compound can functionally antagonize μ-opioid-mediated respiratory depression.
Conclusion and Future Directions
This compound represents a significant advancement in the quest for safer opioid analgesics. Its unique mixed-receptor profile translates to a potent antinociceptive efficacy with a markedly reduced liability for respiratory depression compared to standard-of-care opioids. The preclinical data strongly support its potential as a safer alternative for the management of moderate to severe pain.
Further research is warranted to fully elucidate the molecular mechanisms underlying the respiratory-sparing effects of this compound. Clinical trials in human subjects will be essential to confirm the translatability of these promising preclinical findings and to evaluate the safety and efficacy of this compound in a clinical setting. The development of compounds like this compound offers hope for a future where effective pain relief can be achieved without the life-threatening risk of respiratory depression.
References
Methodological & Application
Application Notes and Protocols for DPI-3290 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-3290 is a potent, centrally acting mixed opioid agonist with high affinity for delta (δ), mu (μ), and kappa (κ) opioid receptors.[1][2] Preclinical studies have demonstrated its significant antinociceptive (pain-relieving) properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in rodent models to assess its analgesic efficacy and potential side effects.
Mechanism of Action
This compound exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia. The compound's mixed agonist profile at multiple opioid receptors may contribute to a broad-spectrum analgesic effect.
Signaling Pathway
Caption: this compound signaling pathway leading to analgesia.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Receptor | Species | Tissue | Value | Reference |
| Ki (nM) | Delta (δ) | Rat | Brain | 0.18 ± 0.02 | [1] |
| Mu (μ) | Rat | Brain | 0.46 ± 0.05 | [1] | |
| Kappa (κ) | Guinea Pig | Cerebellum | 0.62 ± 0.09 | [1] | |
| IC50 (nM) | Delta (δ) | Mouse | Vas Deferens | 1.0 ± 0.3 | [1] |
| Mu (μ) | Mouse | Vas Deferens | 6.2 ± 2.0 | [1] | |
| Kappa (κ) | Mouse | Vas Deferens | 25.0 ± 3.3 | [1] | |
| Mu (μ) | Guinea Pig | Ileum | 3.4 ± 1.6 | [1] | |
| Kappa (κ) | Guinea Pig | Ileum | 6.7 ± 1.6 | [1] |
Table 2: In Vivo Antinociceptive Efficacy of this compound in Rats
| Assay | Administration Route | Effective Dose (ED50) | Effect | Reference |
| Antinociception | Intravenous (i.v.) | 0.05 ± 0.007 mg/kg | 50% antinociceptive response | [1][3] |
Experimental Protocols
Assessment of Antinociceptive Activity
a) Hot Plate Test (Thermal Nociception)
This test assesses the response to a thermal stimulus and is useful for evaluating centrally acting analgesics.
-
Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).
-
Animals: Male Sprague-Dawley rats (200-250 g) or CD-1 mice (20-25 g).
-
Procedure:
-
Acclimatize animals to the testing room for at least 1 hour.
-
Determine baseline latency by placing each animal on the hot plate and recording the time to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle (e.g., saline, DMSO/saline) via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
At predetermined time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.
-
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
b) Tail-Flick Test (Thermal Nociception)
This is another common method to assess thermal pain sensitivity.
-
Apparatus: Tail-flick meter that applies a radiant heat source to the animal's tail.
-
Animals: Male Wistar rats (180-220 g) or Swiss Webster mice (25-30 g).
-
Procedure:
-
Gently restrain the animal with its tail positioned in the apparatus.
-
Measure the baseline tail-flick latency, which is the time taken for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is necessary to avoid tissue injury.
-
Administer this compound or vehicle.
-
Measure tail-flick latencies at various time points after drug administration.
-
-
Data Analysis: Calculate %MPE as described for the hot plate test.
c) Formalin Test (Inflammatory Pain)
This model assesses the response to a persistent inflammatory pain stimulus.
-
Procedure:
-
Acclimatize the animal to an observation chamber.
-
Administer this compound or vehicle prior to the formalin injection.
-
Inject a small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 2-5%) into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber and record the time spent licking or biting the injected paw.
-
The response is biphasic: an early phase (0-5 minutes post-injection) representing direct nociceptor activation, and a late phase (15-60 minutes post-injection) reflecting inflammatory processes and central sensitization.
-
-
Data Analysis: Compare the total time spent licking/biting in the drug-treated group to the vehicle-treated group for both phases.
Assessment of Potential Side Effects
a) Respiratory Depression
Opioid-induced respiratory depression is a critical safety concern.
-
Apparatus: Whole-body plethysmography chamber or a pulse oximeter with a collar for rodents.
-
Procedure:
-
Acclimatize the animal to the plethysmography chamber or the oximeter collar.
-
Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume, and minute volume, or blood oxygen saturation (SpO2).
-
Administer this compound or a positive control (e.g., morphine) and vehicle.
-
Continuously monitor respiratory parameters for a set period (e.g., 1-2 hours).
-
-
Data Analysis: Compare the changes in respiratory parameters from baseline between the this compound, positive control, and vehicle groups.
b) Gastrointestinal Transit
Opioids can inhibit gastrointestinal motility, leading to constipation.
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound, a positive control (e.g., morphine), or vehicle.
-
After a set time (e.g., 30 minutes), administer a charcoal meal (e.g., 5% charcoal in 10% gum acacia) orally.
-
After another set time (e.g., 30-60 minutes), euthanize the animals and carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis: Calculate the percent of intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the results between treatment groups.
Experimental Workflow
Caption: General workflow for assessing antinociceptive effects.
References
- 1. web.mousephenotype.org [web.mousephenotype.org]
- 2. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of DPI-3290 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-3290 is a potent mixed agonist for the delta (δ), mu (μ), and kappa (κ) opioid receptors, demonstrating significant antinociceptive properties.[1][2] This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in mouse models for pain research. The protocols outlined below are intended to serve as a guide for researchers to assess the analgesic efficacy of this compound. It is important to note that while extensive in vitro data are available, published in vivo efficacy and pharmacokinetic data for this compound specifically in mice are limited. The effective doses in mice will likely need to be determined empirically, using the provided rat data as a starting point.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | δ-opioid | Rat brain | 0.18 ± 0.02 nM | [1] |
| μ-opioid | Rat brain | 0.46 ± 0.05 nM | [1] | |
| κ-opioid | Guinea pig cerebellum | 0.62 ± 0.09 nM | [1] | |
| Functional Activity (IC50) | δ-opioid | Mouse vas deferens | 1.0 ± 0.3 nM | [1] |
| μ-opioid | Mouse vas deferens | 6.2 ± 2.0 nM | [1] | |
| κ-opioid | Mouse vas deferens | 25.0 ± 3.3 nM | [1] | |
| μ-opioid | Guinea pig ileum | 3.4 ± 1.6 nM | [1] | |
| κ-opioid | Guinea pig ileum | 6.7 ± 1.6 nM | [1] |
Table 2: In Vivo Antinociceptive Efficacy of this compound in Rodents
| Species | Administration Route | Effective Dose | Effect | Reference |
| Rat | Intravenous (IV) | 0.05 ± 0.007 mg/kg | 50% antinociceptive response | [1][3] |
| Mouse | Not available | Not available | Not available |
Signaling Pathway
This compound, as a mixed opioid receptor agonist, is expected to activate downstream signaling pathways typical for G-protein coupled receptors (GPCRs). The primary analgesic effects are mediated through G-protein signaling, while other effects, including potential side effects, may involve the β-arrestin pathway.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1.1. Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, 5-10% DMSO in saline, or other appropriate solvent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes (1 ml) and needles (27-30 gauge for subcutaneous or intraperitoneal injection; 30-31 gauge for intravenous injection)
-
Animal scale
1.2. Preparation of Dosing Solution:
-
Solubility: The solubility of this compound should be determined in the chosen vehicle. For initial studies, a vehicle of 5-10% DMSO in sterile saline is often a reasonable starting point for compounds with limited aqueous solubility.
-
Calculation: Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the mice to be dosed. For example, to prepare a 1 mg/ml stock solution, dissolve 1 mg of this compound in 1 ml of vehicle.
-
Dissolution:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of vehicle.
-
Vortex thoroughly until the compound is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
1.3. Administration to Mice:
-
Dose Calculation: The volume to be injected is calculated based on the mouse's body weight and the desired dose (mg/kg). A typical injection volume for mice is 5-10 ml/kg.
-
Routes of Administration:
-
Subcutaneous (SC): Inject the solution into the loose skin over the scruff of the neck.
-
Intraperitoneal (IP): Inject into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Intravenous (IV): Typically administered via the tail vein. This route provides rapid onset of action but requires technical expertise.
-
-
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse appropriately for the chosen injection route.
-
Administer the calculated volume of the this compound solution.
-
Observe the mouse for any immediate adverse reactions.
-
Protocol 2: Assessment of Antinociceptive Efficacy - Hot Plate Test
The hot plate test measures the latency of a mouse to react to a thermal stimulus, indicating the analgesic effect of a compound.
2.1. Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., set to 52-55°C)
-
Plexiglass cylinder to confine the mouse on the hot plate
-
Timer
2.2. Experimental Workflow:
2.3. Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement:
-
Gently place the mouse on the hot plate (set to a constant temperature, e.g., 55°C) enclosed by the plexiglass cylinder.
-
Start the timer immediately.
-
Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the mouse does not respond within the cut-off time, remove it and record the latency as the cut-off time.
-
-
Drug Administration: Administer this compound or vehicle as described in Protocol 1.
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described for the baseline measurement.
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 3: Assessment of Antinociceptive Efficacy - Tail-Flick Test
The tail-flick test is another common method to assess thermal pain sensitivity by measuring the latency to withdraw the tail from a radiant heat source.
3.1. Materials:
-
Tail-flick apparatus with a radiant heat source and an automated timer
-
Mouse restrainer
3.2. Procedure:
-
Habituation: Acclimate the mice to the testing room and the restrainer for several minutes before testing.
-
Baseline Measurement:
-
Gently place the mouse in the restrainer.
-
Position the mouse's tail over the radiant heat source according to the manufacturer's instructions.
-
Activate the heat source, which will start the timer.
-
The timer will automatically stop when the mouse flicks its tail away from the heat. Record this latency.
-
A cut-off time (typically 10-15 seconds) should be set to prevent tissue damage.
-
-
Drug Administration: Administer this compound or vehicle as described in Protocol 1.
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration, as in the hot plate test.
-
Data Analysis: Calculate the %MPE as described in the hot plate test protocol.
Conclusion
These application notes and protocols provide a framework for the in vivo evaluation of this compound in mice. Due to the limited availability of mouse-specific data, initial studies should focus on dose-range finding to establish effective and safe doses for the desired analgesic effect. Careful observation and adherence to ethical guidelines for animal research are paramount throughout all experimental procedures.
References
- 1. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DPI-3290 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-3290 is a potent mixed opioid agonist with high affinity for delta (δ), mu (μ), and kappa (κ) opioid receptors.[1][2] It exhibits significant antinociceptive (pain-relieving) properties.[1][3] These application notes provide a summary of the recommended dosage of this compound for inducing antinociception in rats, along with detailed protocols for its administration and the assessment of its effects.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound in rats, derived from preclinical studies.
| Parameter | Value | Species | Route of Administration | Effect | Reference |
| ED₅₀ (Antinociception) | 0.05 ± 0.007 mg/kg | Rat | Intravenous (IV) | 50% antinociceptive response | [1][3] |
| Receptor Binding Affinity (Kᵢ) | δ: 0.18 ± 0.02 nM, μ: 0.46 ± 0.05 nM, κ: 0.62 ± 0.09 nM | Rat (brain membranes) | In vitro | Receptor binding | [1][3] |
Signaling Pathway
This compound, as a mixed opioid agonist, is expected to activate the canonical signaling pathways associated with G-protein coupled opioid receptors. Upon binding, it initiates a cascade of intracellular events leading to the modulation of neuronal excitability and neurotransmitter release, ultimately resulting in analgesia.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPI-3290 Solution Preparation for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-3290 is a potent mixed agonist for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR) that has demonstrated significant antinociceptive effects in preclinical studies.[1][2] Proper preparation of this compound solutions for parenteral administration is critical for ensuring experimental accuracy, reproducibility, and the safety of research subjects. These application notes provide detailed protocols for the preparation of this compound solutions intended for injection in a research setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₃₄FN₃O₂ |
| Molar Mass | 487.61 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% (recommended for in vivo studies) |
| Storage of Solid | Store at -20°C for long-term stability |
Quantitative Data Summary
The following table summarizes the in vitro binding affinities and in vivo effective dose of this compound.
| Parameter | Receptor | Value | Species | Reference |
| Ki (Binding Affinity) | δ-opioid | 0.18 nM | Rat brain membranes | [2] |
| μ-opioid | 0.46 nM | Rat brain membranes | [2] | |
| κ-opioid | 0.62 nM | Rat brain membranes | [2] | |
| ED₅₀ (Antinociceptive) | - | 0.05 mg/kg (intravenous) | Rat | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound that can be diluted to the final desired concentration for injection.
Materials:
-
This compound powder
-
Sterile Water for Injection, USP
-
Sterile, pyrogen-free vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Technique: All procedures should be performed in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Reconstitution: Add a precise volume of Sterile Water for Injection to the vial containing the this compound powder to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile, pyrogen-free vial. This step is critical for removing any potential microbial contamination.
-
Storage: Store the sterile stock solution at 2-8°C for short-term use (up to 24 hours). For longer-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Preparation of Working Solution for Injection
Objective: To dilute the stock solution to the final concentration required for administration.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Sterile Water for Injection, USP
-
Sterile, pyrogen-free vials or syringes for dilution
-
Sterile pipette tips
Procedure:
-
Calculation: Determine the required volume of the stock solution and sterile water needed to achieve the final desired concentration for injection. The final concentration should be calculated based on the desired dose (e.g., 0.05 mg/kg) and the injection volume suitable for the animal model (e.g., 1-5 mL/kg for rats).
-
Dilution: In a sterile vial or directly in the injection syringe, add the calculated volume of Sterile Water for Injection. Then, add the calculated volume of the this compound stock solution.
-
Mixing: Gently mix the solution by inverting the vial or syringe several times.
-
Final Inspection: Visually inspect the final solution for any particulates or precipitation before administration. The solution should be clear and colorless.
-
Administration: The prepared solution is now ready for intravenous administration.
Mandatory Visualizations
This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound injectable solutions.
Opioid Receptor Signaling Pathway
Caption: this compound activated opioid receptor signaling pathways.
References
Application Notes and Protocols for the Assessment of DPI-3290 in Hot Plate and Tail-Flick Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-3290 is a potent mixed agonist for the mu (µ), delta (δ), and kappa (κ) opioid receptors, demonstrating significant antinociceptive properties.[1][2] These application notes provide detailed protocols for evaluating the analgesic effects of this compound using two standard models of nociception: the hot plate and tail-flick tests. The information is intended to guide researchers in designing and executing preclinical studies to assess the efficacy of this compound.
Mechanism of Action
This compound exerts its analgesic effects by binding to and activating opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems.[3] Activation of these receptors leads to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.
Signaling Pathway of Opioid Receptor Activation
Caption: General signaling pathway of opioid receptor activation by this compound.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound [2]
| Parameter | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| Ki (nM) | 0.46 ± 0.05 | 0.18 ± 0.02 | 0.62 ± 0.09 |
| IC50 (nM) | 6.2 ± 2.0 | 1.0 ± 0.3 | 25.0 ± 3.3 |
Ki values were determined by saturation equilibrium binding studies using membranes from rat brain or guinea pig cerebellum. IC50 values were determined in isolated mouse vas deferens.
Table 2: In Vivo Antinociceptive Potency of this compound in Rats [2]
| Route of Administration | ED50 (mg/kg) |
| Intravenous (IV) | 0.05 ± 0.007 |
ED50 is the dose that produces a 50% antinociceptive response.
Experimental Protocols
The following are detailed protocols for assessing the antinociceptive effects of this compound using the hot plate and tail-flick tests. These are model protocols based on standard laboratory procedures.
Experimental Workflow
Caption: General experimental workflow for hot plate and tail-flick tests.
Protocol 1: Hot Plate Test
The hot plate test is a method for assessing the response to a thermal stimulus, primarily reflecting supraspinal (brain and spinal cord) analgesic mechanisms.[4][5]
1.1. Materials
-
Hot plate apparatus with temperature control (e.g., Ugo Basile)
-
Animal enclosure (e.g., clear acrylic cylinder)
-
Timer
-
Test animals (e.g., male Sprague-Dawley rats, 200-250 g)
-
This compound solution
-
Vehicle control (e.g., saline, DMSO solution)
-
Syringes and needles for administration
1.2. Procedure
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment. Handle the animals gently to minimize stress.
-
Apparatus Setup: Set the hot plate temperature to 55 ± 0.5°C.
-
Baseline Latency:
-
Place the animal gently on the hot plate and immediately start the timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws, flicking of the paws, or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time of 30-45 seconds should be established. If the animal does not respond within this time, remove it from the hot plate and assign it the cut-off latency.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
A range of doses should be tested to determine a dose-response relationship. Based on the literature, an initial intravenous dose range could be 0.01-0.1 mg/kg.[2]
-
-
Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
-
Data Analysis:
-
The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Table 3: Example Data Table for Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Post-Treatment Latency (s) at 30 min | %MPE at 30 min |
| Vehicle | - | 10 | |||
| This compound | 0.01 | 10 | |||
| This compound | 0.03 | 10 | |||
| This compound | 0.1 | 10 |
Protocol 2: Tail-Flick Test
The tail-flick test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus and is primarily indicative of spinal analgesic mechanisms.[6][7]
2.1. Materials
-
Tail-flick apparatus (radiant heat source)
-
Animal restrainer
-
Timer
-
Test animals (e.g., male Swiss Webster mice, 20-30 g)
-
This compound solution
-
Vehicle control
-
Syringes and needles for administration
2.2. Procedure
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour and to the restrainers for several minutes before testing.
-
Apparatus Setup: Turn on the tail-flick apparatus and allow the radiant heat source to stabilize.
-
Baseline Latency:
-
Gently place the mouse in the restrainer.
-
Position the tail over the radiant heat source at a predetermined location (e.g., 3-5 cm from the tip).
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the mouse flicks its tail away from the heat. Record this latency.
-
Set a cut-off time of 10-15 seconds to prevent tissue damage. If the mouse does not respond, remove the tail from the heat and record the cut-off time.
-
It is recommended to take an average of 2-3 baseline readings per animal, with a sufficient interval between readings (e.g., 5 minutes).
-
-
Drug Administration:
-
Administer this compound or vehicle.
-
-
Post-Treatment Latency:
-
Measure the tail-flick latency at various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the %MPE as described for the hot plate test.
-
Table 4: Example Data Table for Tail-Flick Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Post-Treatment Latency (s) at 30 min | %MPE at 30 min |
| Vehicle | - | 10 | |||
| This compound | 0.1 | 10 | |||
| This compound | 0.3 | 10 | |||
| This compound | 1.0 | 10 |
Conclusion
The hot plate and tail-flick tests are valuable tools for characterizing the antinociceptive effects of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data to evaluate the analgesic potential of this compound. It is recommended to perform dose-response studies and time-course analyses to fully characterize the pharmacological profile of this compound. Further studies may also investigate the role of specific opioid receptor subtypes by using selective antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 5. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.mousephenotype.org [web.mousephenotype.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Analagic Efficacy of DPI-3290
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of DPI-3290, a potent mixed opioid agonist, and detailed protocols for assessing its analgesic efficacy in preclinical models. The information is intended to guide researchers in the evaluation of this and similar compounds.
Introduction to this compound
This compound is a novel, centrally acting analgesic agent that exhibits potent agonist activity at multiple opioid receptors.[1] It is characterized as a mixed opioid agonist with high affinity for the delta (δ), mu (μ), and kappa (κ) opioid receptors.[1][2] Preclinical studies have demonstrated that this compound possesses significant antinociceptive properties, suggesting its potential as a therapeutic agent for managing severe pain.[1] Notably, it has been reported to produce less respiratory depression compared to some traditional opioid analgesics. Some derivatives of the class of compounds to which this compound belongs have entered clinical development for pain and other conditions.[3]
Mechanism of Action
This compound exerts its analgesic effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems. The activation of these receptors leads to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.
Opioid Receptor Signaling Pathway
The binding of an opioid agonist like this compound to its receptor initiates a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the dissociation of the G-protein into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release from the presynaptic terminal. Additionally, the Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the postsynaptic neuron and a decrease in its excitability.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Opioid Receptor Binding Affinity of this compound [1][2]
| Opioid Receptor Subtype | Binding Affinity (Ki, nM) |
| Delta (δ) | 0.18 ± 0.02 |
| Mu (μ) | 0.46 ± 0.05 |
| Kappa (κ) | 0.62 ± 0.09 |
Table 2: In Vitro Functional Activity of this compound [1]
| Tissue Preparation | Receptor Target | Functional Assay | IC50 (nM) |
| Mouse Vas Deferens | Delta (δ) | Electrically Induced Tension | 1.0 ± 0.3 |
| Mouse Vas Deferens | Mu (μ) | Electrically Induced Tension | 6.2 ± 2.0 |
| Mouse Vas Deferens | Kappa (κ) | Electrically Induced Tension | 25.0 ± 3.3 |
| Guinea Pig Ileum | Mu (μ) | Electrically Induced Tension | 3.4 ± 1.6 |
| Guinea Pig Ileum | Kappa (κ) | Electrically Induced Tension | 6.7 ± 1.6 |
Table 3: In Vivo Antinociceptive Potency of this compound in Rats [1]
| Animal Model | Route of Administration | Antinociceptive Endpoint | ED50 (mg/kg) |
| Rat | Intravenous | 50% antinociceptive response | 0.05 ± 0.007 |
Experimental Protocols for Analgesic Assessment
The following are detailed protocols for standard preclinical assays used to evaluate the analgesic efficacy of compounds like this compound.
Experimental Workflow for Analgesic Efficacy Testing
References
Application Notes and Protocols: Cellular Assays for Evaluating DPI-3290 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-3290 is a potent mixed agonist with high affinity for the mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][2][3] As a member of the G-protein coupled receptor (GPCR) superfamily, the evaluation of this compound's cellular activity is crucial for understanding its pharmacological profile, including its potency, efficacy, and potential for biased agonism. These application notes provide detailed protocols for key cellular assays to characterize the activity of this compound, enabling researchers to obtain robust and reproducible data for drug development and pharmacological research.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with opioid receptors.
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | Ki (nM) | Source |
| Delta (δ) | 0.18 ± 0.02 | [3] |
| Mu (μ) | 0.46 ± 0.05 | [3] |
| Kappa (κ) | 0.62 ± 0.09 | [3] |
| Ki values were determined by saturation equilibrium binding studies using membranes from rat brain or guinea pig cerebellum.[3] |
Table 2: Functional Activity of this compound in Isolated Tissue Preparations
| Tissue Preparation | Receptor(s) Targeted | IC50 (nM) | Source |
| Mouse Vas Deferens | δ, μ, κ | 1.0 ± 0.3 (δ), 6.2 ± 2.0 (μ), 25.0 ± 3.3 (κ) | [3] |
| Guinea Pig Ileum | μ, κ | 3.4 ± 1.6 (μ), 6.7 ± 1.6 (κ) | [3] |
| IC50 values represent the concentration of this compound that produces 50% inhibition of electrically induced muscle contractions.[3] |
Signaling Pathways
This compound, as an opioid receptor agonist, primarily activates the Gi/Go signaling cascade. Upon binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (camp) levels. Additionally, opioid receptor activation can modulate ion channels, such as inhibiting voltage-gated Ca2+ channels and activating G-protein-coupled inwardly rectifying K+ (GIRK) channels. The recruitment of β-arrestin to the activated receptor is another key signaling event that can lead to receptor desensitization and internalization, and may also initiate distinct signaling cascades.
References
In Vitro Characterization of DPI-3290 Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-3290 is a potent, centrally acting analgesic agent that exhibits a mixed agonist profile at opioid receptors.[1] Its unique pharmacological characteristics necessitate a thorough in vitro characterization to elucidate its signaling mechanisms and functional activity. These application notes provide a comprehensive overview of the in vitro pharmacological profile of this compound and detailed protocols for its characterization.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the binding affinity and functional potency of this compound at mu (µ), delta (δ), and kappa (κ) opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Radioligand | Tissue Source |
| Delta (δ) | 0.18 ± 0.02 | [3H]DPDPE | Rat Brain |
| Mu (µ) | 0.46 ± 0.05 | [3H]DAMGO | Rat Brain |
| Kappa (κ) | 0.62 ± 0.09 | [3H]U-69,593 | Guinea Pig Cerebellum |
Data derived from saturation equilibrium binding studies.[1][2]
Table 2: Functional Activity of this compound in Isolated Tissue Preparations
| Assay | Receptor Target(s) | IC50 (nM) |
| Mouse Vas Deferens | δ, µ, κ | 1.0 ± 0.3 (δ), 6.2 ± 2.0 (µ), 25.0 ± 3.3 (κ) |
| Guinea Pig Ileum | µ, κ | 3.4 ± 1.6 (µ), 6.7 ± 1.6 (κ) |
IC50 values represent the concentration of this compound required to produce 50% inhibition of electrically induced muscle contractions.[1]
Table 3: Functional Activity of this compound in Cellular Signaling Assays
| Assay | Receptor Subtype | EC50 (nM) |
| cAMP Accumulation | Delta (δ) | 5.48 ± 0.85 |
| Mu (µ) | 16.27 ± 2.23 | |
| Kappa (κ) | 13.29 ± 1.93 |
EC50 values represent the concentration of this compound required to produce 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.[3]
Signaling Pathways of this compound
This compound, as a mixed opioid receptor agonist, primarily signals through Gi/Go protein-coupled pathways upon binding to µ, δ, and κ opioid receptors. This activation initiates a cascade of intracellular events.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Tissue homogenates (e.g., rat brain for µ and δ; guinea pig cerebellum for κ)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligands: [3H]DAMGO (for µ), [3H]DPDPE (for δ), [3H]U-69,593 (for κ)
-
This compound stock solution and serial dilutions
-
Non-specific binding control: Naloxone (10 µM)
-
96-well plates
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand, and either vehicle, varying concentrations of this compound, or naloxone for non-specific binding.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at 25°C for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
Isolated Tissue Bioassays (Mouse Vas Deferens & Guinea Pig Ileum)
These protocols measure the functional potency (IC50) of this compound by assessing its ability to inhibit electrically induced muscle contractions.
Materials:
-
Mouse vas deferens or guinea pig ileum tissue
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2 and maintained at 37°C
-
Organ bath with stimulating electrodes and a force transducer
-
This compound stock solution and serial dilutions
Procedure:
-
Tissue Preparation: Dissect the appropriate tissue and mount it in an organ bath filled with gassed, pre-warmed physiological salt solution.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a constant resting tension, with regular washes.
-
Stimulation: Apply electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse width) to elicit consistent twitch contractions.
-
Drug Addition: Once a stable baseline of contractions is achieved, add this compound in a cumulative manner, allowing the response to stabilize at each concentration.
-
Recording: Record the amplitude of the twitch contractions at each this compound concentration.
-
Data Analysis: Express the inhibitory effect as a percentage of the maximal contraction before drug addition. Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
cAMP Accumulation Assay
This protocol assesses the functional activity (EC50) of this compound by measuring its ability to inhibit adenylyl cyclase and reduce intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
Cells stably expressing the opioid receptor of interest (e.g., CHO-µ, CHO-δ, CHO-κ)
-
Cell culture medium and supplements
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Forskolin
-
This compound stock solution and serial dilutions
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well plates
Procedure:
-
Cell Culture: Culture and seed the cells into 96-well plates and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation and Inhibition: Add forskolin to stimulate adenylyl cyclase, along with varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP detection kit protocol to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using the chosen detection method.
-
Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production for each this compound concentration. Plot the percentage inhibition against the logarithm of the this compound concentration to determine the EC50 value.
References
- 1. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for DPI-3290 in Animal Models of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of DPI-3290, a potent mixed opioid receptor agonist, in established animal models of inflammatory pain. The following sections detail the pharmacological profile of this compound, standardized protocols for inducing and assessing inflammatory pain, and the underlying signaling pathways.
Introduction to this compound
This compound is a novel centrally acting analgesic agent that exhibits high affinity and agonist activity at delta (δ), mu (μ), and kappa (κ) opioid receptors.[1] Its mixed opioid receptor profile suggests a potential for broad-spectrum analgesia. The antinociceptive effects of this compound have been demonstrated to be potent and are reversible by the opioid antagonist naloxone, confirming its mechanism of action through opioid receptors.[1]
Data Presentation: Pharmacological Profile of this compound
While specific data for this compound in the subsequent inflammatory pain models are not publicly available in the literature reviewed, its fundamental pharmacological characteristics provide a strong basis for its application in such studies. The following tables summarize the in vitro binding affinities and in vitro/in vivo potencies of this compound.
Table 1: Opioid Receptor Binding Affinity of this compound [1]
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Delta (δ) | 0.18 ± 0.02 |
| Mu (μ) | 0.46 ± 0.05 |
| Kappa (κ) | 0.62 ± 0.09 |
Table 2: In Vitro Functional Potency of this compound [1]
| Tissue Preparation | Receptor Target | Functional Potency (IC50, nM) |
| Mouse Vas Deferens | Delta (δ) | 1.0 ± 0.3 |
| Mouse Vas Deferens | Mu (μ) | 6.2 ± 2.0 |
| Mouse Vas Deferens | Kappa (κ) | 25.0 ± 3.3 |
| Guinea Pig Ileum | Mu (μ) | 3.4 ± 1.6 |
| Guinea Pig Ileum | Kappa (κ) | 6.7 ± 1.6 |
Table 3: In Vivo Antinociceptive Potency of this compound in Rats [1]
| Administration Route | Nociceptive Test | Potency (ED50, mg/kg) |
| Intravenous | Not Specified | 0.05 ± 0.007 |
Signaling Pathway of this compound
This compound exerts its analgesic effects by activating opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a cascade of intracellular events, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a reduction in neuronal excitability and nociceptive signaling.
Caption: this compound signaling pathway leading to analgesia.
Experimental Protocols for Inflammatory Pain Models
The following are detailed protocols for three commonly used animal models of inflammatory pain. These models are suitable for evaluating the efficacy of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation and the efficacy of anti-inflammatory and analgesic compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
This compound
-
Vehicle for this compound
-
Plethysmometer or digital calipers
-
Syringes and needles (27-30 gauge)
Protocol:
-
Animal Acclimatization: House rats in a controlled environment for at least 3-5 days prior to the experiment with free access to food and water.
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer or the paw thickness with digital calipers.
-
Drug Administration: Administer this compound or its vehicle to the rats via the desired route (e.g., intravenous, intraperitoneal, subcutaneous, or oral). The timing of administration should be based on the pharmacokinetic profile of this compound.
-
Induction of Inflammation: 30 minutes to 1 hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume or thickness for each animal at each time point compared to its baseline measurement. Compare the mean increase in the this compound treated groups to the vehicle-treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This model induces a more persistent inflammatory pain state, suitable for studying chronic pain mechanisms.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for this compound
-
Von Frey filaments or electronic Von Frey apparatus
-
Plantar test apparatus (for thermal hyperalgesia)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Animal Acclimatization: As described for the carrageenan model.
-
Baseline Measurement: Assess the baseline paw withdrawal threshold to mechanical stimuli using Von Frey filaments and the paw withdrawal latency to a thermal stimulus using a plantar test apparatus.
-
Induction of Inflammation: Inject 0.1 mL of CFA subcutaneously into the plantar surface of the right hind paw.
-
Pain Assessment: Assess mechanical allodynia and thermal hyperalgesia at various time points after CFA injection (e.g., 1, 3, 5, and 7 days) to confirm the development of a stable inflammatory pain state.
-
Drug Administration: Once a stable hyperalgesia is established, administer this compound or its vehicle.
-
Post-Dose Pain Assessment: Re-assess mechanical and thermal sensitivity at time points relevant to the pharmacokinetic profile of this compound.
-
Data Analysis: Compare the paw withdrawal thresholds and latencies in the this compound treated groups to the vehicle-treated group.
Caption: Experimental workflow for the CFA-induced inflammatory pain model.
Formalin Test in Rats
This model is unique as it produces a biphasic pain response, allowing for the differentiation of analgesic effects on acute nociceptive pain and more persistent, inflammatory-mediated pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Formalin solution (5% in sterile saline)
-
This compound
-
Vehicle for this compound
-
Observation chambers with mirrors
-
Timer
-
Syringes and needles (27-30 gauge)
Protocol:
-
Animal Acclimatization: Place rats in the observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or its vehicle at a predetermined time before the formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the injection, observe the rat's behavior for a set period (e.g., 60 minutes). Record the total time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).
-
-
Data Analysis: Compare the total time spent in nociceptive behaviors during each phase between the this compound treated groups and the vehicle-treated group.
Caption: Experimental workflow for the formalin test.
References
Troubleshooting & Optimization
DPI-3290 solubility in DMSO and other solvents
For researchers, scientists, and drug development professionals, ensuring the complete and consistent solubilization of experimental compounds like DPI-3290 is fundamental to achieving reliable and reproducible results. This guide addresses common issues encountered when dissolving this compound and provides practical troubleshooting steps, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and specific agonist for the μ (mu) and δ (delta) opioid receptors.[1] It is utilized in scientific research as a tool to study the pharmacology of these receptors and their signaling pathways.
Q2: What are the primary recommended solvents for dissolving this compound?
A2: While specific quantitative solubility data from public sources is limited, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For aqueous solutions, it is common practice to first dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting with an aqueous buffer.
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture.
Q4: My this compound solution, which was initially clear, now shows a precipitate. What could be the cause?
A4: Precipitation after initial dissolution can occur for several reasons. A common cause is the use of DMSO that has absorbed moisture from the atmosphere, as DMSO is highly hygroscopic. Water contamination can significantly lower the solubility of many organic compounds. Another reason could be that the solution is supersaturated, and the compound is precipitating out over time. Ensure you are using high-purity, anhydrous DMSO and that your storage conditions are appropriate.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Data not publicly available. Expected to be the primary solvent for creating high-concentration stock solutions. | Use anhydrous, high-purity DMSO. |
| Ethanol | Data not publicly available. | May be a suitable alternative to DMSO for stock solution preparation. |
| Water | Expected to be poorly soluble. | Direct dissolution in aqueous buffers is not recommended without a co-solvent. |
| PBS (pH 7.4) | Expected to be poorly soluble. | For in vitro assays, a final DMSO concentration of <0.5% is generally recommended. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution for various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming of the solution to 37°C for a short period can also aid dissolution. Avoid excessive or prolonged heating.
-
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Objective: To prepare a diluted working solution of this compound in an aqueous buffer suitable for cell culture experiments.
Materials:
-
This compound high-concentration stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile dilution tubes
-
Vortex mixer
Procedure:
-
Thawing: Thaw a single-use aliquot of the high-concentration this compound stock solution at room temperature.
-
Dilution:
-
It is crucial to add the stock solution to the aqueous buffer, not the other way around, to minimize precipitation.
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
-
Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in DMSO. | - Insufficient mixing.- Compound has aggregated.- Low-quality or hydrated DMSO. | - Vortex vigorously for an extended period.- Sonicate the solution in a water bath.- Gently warm the solution to 37°C.- Use fresh, high-purity, anhydrous DMSO. |
| Precipitate forms when diluting the DMSO stock solution in an aqueous buffer. | - Low aqueous solubility of this compound.- High final concentration of the compound.- Adding the aqueous buffer to the DMSO stock. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to cells.- Perform serial dilutions.- Always add the DMSO stock to the aqueous buffer while vortexing for rapid dispersion. |
| Inconsistent experimental results. | - Inaccurate stock concentration due to weighing errors.- Degradation of this compound from improper storage or multiple freeze-thaw cycles.- Incomplete dissolution of the compound. | - Use a calibrated analytical balance for weighing.- Aliquot stock solutions and avoid repeated freeze-thaw cycles.- Visually inspect for complete dissolution before use. If necessary, centrifuge the solution and use the supernatant. |
Signaling Pathway and Experimental Workflow
This compound acts as an agonist at both μ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a signaling cascade through the associated inhibitory G-proteins (Gi/o).
References
Optimizing DPI-3290 dosage for maximum efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing DPI-3290 in pre-clinical and clinical research. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to optimize the dosage and ensure the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, centrally acting analgesic compound.[1][2] It functions as a mixed agonist with high affinity for the delta (δ), mu (μ), and kappa (κ) opioid receptors.[1][2][3] This mixed profile suggests a broad range of effects on the opioid system.
Q2: What is the known receptor binding affinity of this compound?
In vitro studies using rat brain and guinea pig cerebellum membranes have determined the following equilibrium dissociation constants (Ki):
These values indicate a high affinity for all three opioid receptor subtypes.
Q3: What is a recommended starting dose for in vivo animal studies?
An intravenous administration of 0.05 ± 0.007 mg/kg of this compound has been shown to produce a 50% antinociceptive response (ED50) in rats.[1][2][3] The antinociceptive effects can be blocked by the non-selective opioid antagonist naloxone (0.5 mg/kg, s.c.).[1][2] It is crucial to perform dose-response studies in your specific animal model to determine the optimal dosage for your experimental endpoint.
Q4: Are there any known clinical data for this compound?
This compound has been in clinical development as a delta and mu opioid agonist for the treatment of pain and urinary incontinence.[4][5] However, detailed public information regarding the outcomes of these clinical trials is limited.
Q5: How should I prepare and store this compound solutions?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[3] As a general guideline for similar non-peptide small molecules, stock solutions should be prepared in a suitable solvent (e.g., DMSO) and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous-based assays, further dilution in the appropriate buffer is recommended immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no efficacy in in vitro functional assays | Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from powder. Aliquot and store at -80°C. |
| Incorrect Concentration: Inaccurate serial dilutions or errors in calculating final concentrations. | Verify all calculations and ensure proper calibration of pipettes. Prepare fresh dilutions. | |
| Low Receptor Expression in Cell Line: The cell line used may not express a sufficient number of opioid receptors. | Use a cell line known to have robust expression of the target opioid receptors (e.g., CHO or HEK293 cells stably expressing the receptor). | |
| Assay Interference: Components of the assay buffer or media may interfere with the compound's activity. | Test the effect of the vehicle (e.g., DMSO) on the assay. Ensure the final solvent concentration is low and consistent across all wells. | |
| High variability between replicate experiments | Inconsistent Cell Plating: Uneven cell density across wells of a microplate. | Ensure thorough cell mixing before plating and use appropriate techniques to avoid edge effects. |
| Inconsistent Compound Addition: Variation in the volume or timing of compound addition. | Use a multichannel pipette for simultaneous addition of compounds to replicate wells. | |
| Assay Timing: For kinetic assays, variations in incubation times can lead to significant variability. | Standardize all incubation times precisely. Use a timer and process plates one at a time if necessary. | |
| Unexpected side effects in in vivo studies | Off-target Effects: At higher concentrations, the compound may interact with other receptors or cellular targets. | Perform a dose-response study to identify the lowest effective dose. Consider using a more specific antagonist for the suspected off-target receptor to see if the side effect is mitigated. |
| Vehicle Effects: The vehicle used to dissolve and administer the compound may have its own physiological effects. | Always include a vehicle-only control group in your in vivo experiments. | |
| Metabolism of the Compound: The compound may be metabolized into active or inactive compounds with different pharmacological profiles. | While specific ADME data for this compound is not readily available, consider that metabolism can influence in vivo outcomes. |
Data Presentation
Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) in Mouse Vas Deferens | Functional Potency (IC50, nM) in Guinea Pig Ileum |
| Delta (δ) | 0.18 ± 0.02[1][2] | 1.0 ± 0.3[1][2] | Not Reported |
| Mu (μ) | 0.46 ± 0.05[1][2] | 6.2 ± 2.0[1][2] | 3.4 ± 1.6[1][2] |
| Kappa (κ) | 0.62 ± 0.09[1][2] | 25.0 ± 3.3[1][2] | 6.7 ± 1.6[1][2] |
Table 2: In Vivo Antinociceptive Efficacy of this compound in Rats
| Route of Administration | Effective Dose (ED50) | Antagonist Blockade |
| Intravenous (i.v.) | 0.05 ± 0.007 mg/kg[1][2][3] | Naloxone (0.5 mg/kg, s.c.)[1][2] |
Experimental Protocols
Opioid Receptor Binding Assay (Adapted from general protocols)
This protocol describes a method for determining the binding affinity of this compound to opioid receptors using radioligand displacement.
Materials:
-
Rat brain membranes (for μ and δ receptors) or guinea pig cerebellum membranes (for κ receptors)
-
Radioligands: [³H]-DAMGO (for μ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ)
-
This compound
-
Naloxone (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For determination of non-specific binding, add a high concentration of naloxone (e.g., 10 µM) to a set of wells.
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
Isolated Guinea Pig Ileum Functional Assay (Adapted from general protocols)
This protocol outlines a method to assess the functional agonist activity of this compound on μ and κ opioid receptors in an isolated tissue bath.
Materials:
-
Guinea pig ileum segment
-
Krebs-bicarbonate solution, aerated with 95% O2 / 5% CO2
-
This compound
-
Isotonic transducer and recording system
-
Tissue bath with stimulating electrodes
Procedure:
-
Isolate a segment of the guinea pig ileum and mount it in a tissue bath containing aerated Krebs-bicarbonate solution at 37°C.
-
Apply a resting tension to the tissue and allow it to equilibrate.
-
Induce twitch contractions using electrical field stimulation.
-
Once a stable baseline of twitch responses is established, add cumulative concentrations of this compound to the tissue bath.
-
Record the inhibition of the twitch response at each concentration.
-
Calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of the twitch response.
Visualizations
Caption: Simplified signaling pathway of this compound upon binding to opioid receptors.
Caption: General experimental workflow for the evaluation of this compound.
Caption: A logical troubleshooting workflow for unexpected experimental results.
References
- 1. scienceopen.com [scienceopen.com]
- 2. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
Technical Support Center: DPI-3290 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DPI-3290 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent mixed agonist for the delta (δ), mu (μ), and kappa (κ) opioid receptors.[1][2][3][4] It displays high binding affinity to all three receptor subtypes, leading to its analgesic (pain-relieving) effects. A key feature of this compound is that it is reported to cause less respiratory depression compared to traditional opioid agonists, which primarily act on the μ-opioid receptor.
Q2: What is the reported in vivo efficacy of this compound in preclinical models?
In rats, intravenous administration of this compound at a dose of 0.05 mg/kg has been shown to produce a 50% antinociceptive (pain-blocking) response.[1][2]
Q3: What are the primary opioid receptors that this compound interacts with?
This compound is a non-selective agonist that binds with high affinity to δ, μ, and κ-opioid receptors.[1]
Troubleshooting Guide
Formulation and Administration Issues
Q4: I am having trouble dissolving this compound for in vivo administration. What solvents can I use?
This compound is a lipophilic compound and is likely poorly soluble in aqueous solutions. While the specific vehicle used in the original studies is not detailed in the available literature, a common approach for formulating poorly soluble compounds for intravenous injection in preclinical studies involves a tiered strategy:
-
Co-solvent systems: A primary organic solvent such as dimethyl sulfoxide (DMSO) can be used to initially dissolve the compound, followed by dilution with a vehicle suitable for injection, such as saline or polyethylene glycol (PEG). It is crucial to keep the final concentration of the organic solvent low (typically <10% for DMSO) to avoid toxicity.
-
Cyclodextrins: These are used to encapsulate the drug molecule, increasing its solubility in aqueous solutions.
-
Emulsions: Lipid-based emulsions can be used to deliver lipophilic drugs intravenously.
Troubleshooting Steps:
-
Start with a small amount of this compound to test solubility in different vehicles.
-
If using a co-solvent, ensure the final solution is clear and free of precipitation after dilution.
-
Always include a vehicle control group in your experiment to account for any effects of the solvent system itself.
Q5: My animals are showing signs of distress or toxicity after intravenous injection of this compound. What could be the cause?
This could be due to several factors:
-
High concentration of organic solvent: As mentioned, high levels of solvents like DMSO can be toxic. Ensure your final formulation contains the lowest possible concentration of the organic solvent.
-
Precipitation of the compound: If this compound precipitates out of solution upon injection into the bloodstream, it can cause emboli and adverse reactions. Visually inspect your formulation for any signs of precipitation before and after dilution.
-
Compound-related side effects: Although reported to have a better safety profile, high doses of any opioid can lead to adverse effects. Consider reducing the dose if toxicity is observed.
Suboptimal Efficacy
Q6: I am not observing the expected antinociceptive effect of this compound in my in vivo model.
Several factors could contribute to a lack of efficacy:
-
Incorrect Dose: The reported effective dose for a 50% antinociceptive response in rats is 0.05 mg/kg via intravenous administration.[1][2] Ensure you are using a comparable dose, and consider performing a dose-response study to determine the optimal dose for your specific animal model and pain assay.
-
Route of Administration: The primary reported route of administration for efficacy studies is intravenous. Other routes, such as intraperitoneal or subcutaneous, may result in different pharmacokinetic and pharmacodynamic profiles, potentially leading to lower efficacy.
-
Formulation Issues: If this compound is not fully dissolved or precipitates upon administration, the bioavailable concentration will be reduced. Refer to the formulation troubleshooting section.
-
Development of Tolerance: Repeated administration of opioid agonists can lead to the development of tolerance, where a higher dose is required to achieve the same effect. This is a known phenomenon for delta-opioid receptor agonists. Consider the timing of your experiments and whether tolerance may be a factor.
Unexpected Side Effects
Q7: I am observing unexpected side effects, such as constipation or behavioral changes, in my animals.
While this compound is reported to have a favorable side-effect profile, its activity at μ and κ-opioid receptors could still lead to some opioid-related side effects, especially at higher doses.
-
Constipation: Activation of μ-opioid receptors in the gut is a common cause of constipation with opioid use.
-
Behavioral Changes: Opioid receptor activation in the central nervous system can lead to a range of behavioral effects.
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the observed side effects are dose-dependent.
-
Receptor-Specific Antagonists: To confirm which opioid receptor is mediating the side effect, you can co-administer selective antagonists for the δ, μ, or κ receptors.
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Receptor | Binding Affinity (Ki, nM) in Rat Brain | Functional Potency (IC50, nM) in Guinea Pig/Mouse Tissue |
| Delta (δ) | 0.18 ± 0.02 | 1.0 ± 0.3 |
| Mu (μ) | 0.46 ± 0.05 | 6.2 ± 2.0 |
| Kappa (κ) | 0.62 ± 0.09 | 25.0 ± 3.3 |
| Data from Gengo PJ, et al. J Pharmacol Exp Ther. 2003.[1] |
Experimental Protocols
Protocol: Intravenous Administration of this compound in Rats for Antinociception Testing (Tail-Flick Test)
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (200-250g).
-
Acclimate the animals to the testing environment for at least 3 days prior to the experiment.
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least 30 minutes.
-
-
Formulation of this compound (Example using a co-solvent approach):
-
Caution: This is a general guideline. The optimal formulation should be determined empirically.
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 1 mg/mL).
-
On the day of the experiment, dilute the stock solution in a suitable vehicle (e.g., a mixture of polyethylene glycol 400 and saline) to the final desired concentration for injection. The final DMSO concentration should be below 10%.
-
Ensure the final solution is clear and at room temperature before injection.
-
Prepare a vehicle control solution with the same final concentration of solvents.
-
-
Baseline Nociceptive Testing:
-
Gently restrain the rat.
-
Use a tail-flick analgesia meter to apply a radiant heat source to the ventral surface of the tail.
-
Record the latency (in seconds) for the rat to flick its tail away from the heat source. This is the baseline latency.
-
Apply a cut-off time (e.g., 10 seconds) to prevent tissue damage.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.05 mg/kg) or vehicle control intravenously (i.v.) via the lateral tail vein.
-
-
Post-Treatment Nociceptive Testing:
-
At various time points after injection (e.g., 15, 30, 60, and 120 minutes), repeat the tail-flick test as described in step 3.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the this compound treated group and the vehicle control group using appropriate statistical methods.
-
Mandatory Visualizations
Caption: Opioid receptor signaling pathway activated by this compound.
Caption: Experimental workflow for in vivo antinociception studies.
References
Interpreting variable results in DPI-3290 studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with DPI-3290.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, centrally acting analgesic compound.[1][2] It functions as a mixed agonist for the delta (δ), mu (μ), and kappa (κ) opioid receptors.[1][2][3] Its analgesic effects are attributed to its binding to and activation of these receptors, which are part of the G-protein coupled receptor (GPCR) family.[4]
Q2: What are the reported binding affinities and functional potencies of this compound?
The binding affinity (Ki) and functional potency (IC50) of this compound can vary slightly depending on the experimental system. Below is a summary of reported values from studies using rat brain or guinea pig cerebellum membranes and isolated mouse vas deferens and guinea pig ileum tissues.
| Parameter | Receptor | Value (nM) | Experimental System |
| Binding Affinity (Ki) | Delta (δ) | 0.18 ± 0.02 | Rat brain/Guinea pig cerebellum membranes |
| Mu (μ) | 0.46 ± 0.05 | Rat brain/Guinea pig cerebellum membranes | |
| Kappa (κ) | 0.62 ± 0.09 | Rat brain/Guinea pig cerebellum membranes | |
| Functional Potency (IC50) | Delta (δ) | 1.0 ± 0.3 | Mouse vas deferens |
| Mu (μ) | 6.2 ± 2.0 | Mouse vas deferens | |
| Kappa (κ) | 25.0 ± 3.3 | Mouse vas deferens | |
| Mu (μ) | 3.4 ± 1.6 | Guinea pig ileum | |
| Kappa (κ) | 6.7 ± 1.6 | Guinea pig ileum |
Q3: What are the expected downstream signaling pathways activated by this compound?
As an opioid receptor agonist, this compound is expected to activate two primary downstream signaling pathways: the G-protein mediated pathway and the β-arrestin mediated pathway.[4][5] The G-protein pathway is generally associated with the desired analgesic effects, while the β-arrestin pathway is often linked to adverse effects like receptor desensitization and internalization.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid signaling and design of analgesics - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize side effects of DPI-3290 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of DPI-3290 in animal models.
Troubleshooting Guide: Managing Potential Side Effects of this compound
While this compound is noted for producing little respiratory depression, as an opioid agonist, it may still elicit other opioid-related side effects.[1][2] Researchers should carefully monitor animal subjects for a range of potential adverse effects. The following table summarizes potential side effects based on general opioid activity and suggests mitigation strategies.
| Potential Side Effect | Animal Model | Observed Signs | Potential Mitigation Strategies |
| Reduced Food and Water Intake | Rodents | Weight loss, dehydration, decreased fecal output. | Provide highly palatable and easily accessible food and water sources. Consider providing supplemental hydration (e.g., hydrogel packs). Monitor body weight daily. |
| Constipation / Gastrointestinal Stasis | General | Reduced or absent fecal pellets, abdominal bloating. | Ensure adequate hydration. Consider co-administration of a peripherally restricted opioid antagonist if severe. Gentle abdominal massage may be helpful in some species. |
| Sedation / Lethargy | General | Decreased activity, prolonged sleeping periods, lack of interest in surroundings. | Start with the lowest effective dose and titrate upwards. House animals in a quiet, comfortable environment. Ensure easy access to food and water. |
| Hyperactivity / Behavioral Excitement (Paradoxical) | Rodents | Increased locomotion, restlessness, excessive grooming. | Reduce the dose. Ensure a non-stimulating environment. This can be a species-specific or dose-dependent effect. |
| Skin Irritation (at injection site) | General | Redness, swelling, or signs of pain at the injection site. | Rotate injection sites. Ensure proper injection technique and use of sterile solutions. Dilute the compound in a suitable vehicle if possible. |
| Pruritus (Itching) | General | Excessive scratching or grooming. | Monitor the severity. If severe, consider a lower dose or co-administration of an antihistamine after consulting veterinary staff. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent opioid receptor agonist with high affinity for delta (δ), mu (μ), and kappa (κ) opioid receptors.[3][4] Its analgesic effects are derived from its action on the central nervous system.[4]
.
Q2: What are the key binding affinities of this compound for opioid receptors?
A2: In in vitro studies using rat brain and guinea pig cerebellum membranes, the equilibrium dissociation constants (Ki) for this compound were as follows:
Q3: What is a recommended starting dose for antinociceptive effects in rats?
A3: An intravenous administration of 0.05 mg/kg of this compound has been shown to produce a 50% antinociceptive response in rats.[3][4] However, the optimal dose will depend on the specific experimental model and pain modality being studied. It is always recommended to perform a dose-response study to determine the minimum effective dose for your specific application.
Q4: How can I minimize the risk of respiratory depression?
A4: this compound is reported to cause limited respiratory depression.[1][2] However, as with any opioid, it is prudent to start with the lowest effective dose and carefully monitor the animals' respiratory rate and effort, especially during the initial stages of the experiment and at peak effect times.
Q5: What are some general strategies to reduce opioid-related side effects in animal studies?
A5: A multimodal analgesic approach can be effective.[5] This involves combining a low dose of an opioid like this compound with a non-opioid analgesic, such as an NSAID.[6][7] This "opioid-sparing" method can maintain analgesic efficacy while reducing the incidence and severity of opioid-induced side effects.[7] Always consult with a veterinarian or your institution's animal care and use committee before implementing a multimodal regimen.
Experimental Protocols & Visualizations
General Experimental Workflow for Side Effect Monitoring
The following diagram outlines a general workflow for administering this compound and monitoring for potential side effects in an animal model.
Caption: General experimental workflow for this compound administration and side effect monitoring.
Simplified Opioid Receptor Signaling Pathway
This diagram illustrates a simplified, generic signaling pathway for an opioid receptor upon agonist binding.
Caption: Simplified signaling pathway of an opioid receptor agonist like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sea.umh.es [sea.umh.es]
- 6. To Treat or Not to Treat: The Effects of Pain on Experimental Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Pain Management - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
DPI-3290 Technical Support Center: Stability and Storage Guidelines
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of DPI-3290. Adherence to these guidelines is crucial for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage instructions.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, it is recommended to use a high-purity, anhydrous solvent in which this compound is soluble.[1][3] The choice of solvent will depend on the experimental requirements. It is crucial to use a precise analytical balance for weighing the compound and calibrated volumetric flasks for the solvent.[4] To minimize degradation, prepare solutions fresh for each experiment whenever possible.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent, concentration, pH, and storage conditions (temperature and light exposure). Concentrated stock solutions are generally more stable than dilute working solutions.[3][5] It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[1]
Q4: Is this compound sensitive to light?
A4: Many research chemicals are light-sensitive.[2][6] To mitigate the risk of photodegradation, this compound, both in solid form and in solution, should be stored in amber vials or containers wrapped in aluminum foil to protect it from light.[6][7][8] When handling the compound, it is best to work in a dimly lit area.[6]
Q5: What are the potential degradation pathways for this compound?
A5: As a compound with a piperazine moiety, this compound may be susceptible to degradation through hydrolysis and oxidation.[9][10] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help identify potential degradation products and establish the compound's intrinsic stability.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions and ensure they align with recommendations. 2. Prepare fresh stock solutions from solid compound. 3. Perform a quality control check of the compound (e.g., by HPLC) to assess its purity. |
| Precipitate observed in stock solution after thawing | Poor solubility or degradation of the compound. | 1. Ensure the solvent is appropriate and of high purity. 2. Gently warm the solution and vortex to redissolve the precipitate. If it persists, the compound may have degraded. 3. Consider preparing a fresh, less concentrated stock solution. |
| Loss of compound activity over time | Instability of the compound in the chosen solvent or storage conditions. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Evaluate the stability of the compound in the specific solvent and storage conditions by conducting a time-course experiment and analyzing for degradation. |
| Discoloration of the solid compound or solution | Potential degradation or contamination. | 1. Do not use the discolored compound. 2. Obtain a fresh batch of the compound and store it under the recommended conditions. |
Data Summary
Table 1: General Recommended Storage Conditions for this compound
| Form | Temperature | Light Protection | Moisture Protection | Recommended Container |
| Solid | -20°C (Long-term) 2-8°C (Short-term) | Required | Required (use of a desiccator is recommended) | Tightly sealed, amber glass vial |
| Stock Solution | -20°C or -80°C | Required | N/A | Tightly sealed, amber glass vial or cryovial |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[1]
-
On a calibrated analytical balance, carefully weigh the desired amount of this compound. For a 1 mL 10 mM stock solution (Molecular Weight of this compound is 487.61 g/mol ), weigh out 4.876 mg.
-
Transfer the weighed solid to a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but monitor for any signs of degradation.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. An appropriate stability-indicating analytical method (e.g., HPLC-UV) is required to quantify the parent compound and detect degradation products.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80°C for 48 hours.
-
Photostability: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
For each stress condition, mix the this compound solution with the respective stressor in a suitable vial. For thermal degradation, use the solid compound.
-
Incubate the samples under the specified conditions for the designated time. A control sample (this compound solution without the stressor) should be kept under ambient conditions.
-
At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each sample.
-
Neutralize the acidic and basic samples as needed.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating analytical method to determine the percentage of this compound remaining and to profile any degradation products.
Visualizations
Caption: Workflow for the preparation, storage, and use of this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. camlab.co.uk [camlab.co.uk]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. isaacpub.org [isaacpub.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DPI-3290 Opioid Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies with DPI-3290.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent opioid receptor ligand that acts as a mixed agonist at mu-opioid (MOR), delta-opioid (DOR), and kappa-opioid (KOR) receptors.[1][2][3][4][5] It exhibits high affinity for all three receptor subtypes.[1][2][3][4]
Q2: What are the reported binding affinities (Ki) of this compound for the different opioid receptors?
A2: Saturation equilibrium binding studies using rat brain or guinea pig cerebellum membranes have determined the following Ki values for this compound:[2][4]
-
Delta-opioid receptor (δ): 0.18 ± 0.02 nM
-
Mu-opioid receptor (μ): 0.46 ± 0.05 nM
-
Kappa-opioid receptor (κ): 0.62 ± 0.09 nM
Q3: In which experimental systems has the functional activity of this compound been characterized?
A3: The functional activity of this compound has been demonstrated in isolated tissue preparations. In the mouse vas deferens, it decreased electrically induced tension with IC50 values of 1.0 ± 0.3 nM (delta), 6.2 ± 2.0 nM (mu), and 25.0 ± 3.3 nM (kappa).[2][4] In guinea pig ileal strips, it inhibited tension development with IC50 values of 3.4 ± 1.6 nM (mu) and 6.7 ± 1.6 nM (kappa).[2][4]
Quantitative Data Summary
| Parameter | Receptor | Value | Tissue/System | Reference |
| Ki | Delta (δ) | 0.18 ± 0.02 nM | Rat brain/Guinea pig cerebellum membranes | [2][4] |
| Mu (μ) | 0.46 ± 0.05 nM | Rat brain/Guinea pig cerebellum membranes | [2][4] | |
| Kappa (κ) | 0.62 ± 0.09 nM | Rat brain/Guinea pig cerebellum membranes | [2][4] | |
| IC50 | Delta (δ) | 1.0 ± 0.3 nM | Mouse vas deferens | [2][4] |
| Mu (μ) | 6.2 ± 2.0 nM | Mouse vas deferens | [2][4] | |
| Kappa (κ) | 25.0 ± 3.3 nM | Mouse vas deferens | [2][4] | |
| Mu (μ) | 3.4 ± 1.6 nM | Guinea pig ileum | [2][4] | |
| Kappa (κ) | 6.7 ± 1.6 nM | Guinea pig ileum | [2][4] |
Troubleshooting Guide
Issue 1: High non-specific binding in my radioligand binding assay.
-
Q: I am observing high background noise, making it difficult to determine the specific binding of this compound. What could be the cause and how can I fix it?
-
A: High non-specific binding can be caused by several factors. Firstly, ensure the radiochemical purity of your labeled ligand is high (>90%). Hydrophobic radioligands also have a tendency to bind non-specifically. Consider optimizing your blocking agents; bovine serum albumin (BSA) is commonly used to reduce non-specific interactions. You can also try adjusting incubation times and temperatures, as shorter incubation periods at lower temperatures can sometimes reduce non-specific binding, but you must ensure that specific binding still reaches equilibrium. Finally, ensure your wash steps are stringent enough to remove unbound radioligand.
-
Issue 2: Low or no detectable specific binding.
-
Q: I am not seeing a clear signal for this compound binding to the opioid receptors. What are the potential reasons for this?
-
A: A weak or absent signal can stem from issues with your receptor preparation or assay conditions. The tissue or cells you are using might have a low density of the target opioid receptor. It is also crucial to use the radioligand at a concentration at or below its dissociation constant (Kd) for optimal specific binding. Using a concentration that is too low will result in a weak signal. Ensure that your membrane preparation is of high quality and has been stored correctly to maintain receptor integrity.
-
Issue 3: Inconsistent results between experiments.
-
Q: My results for this compound binding affinity are varying significantly between assay runs. How can I improve the reproducibility of my experiments?
-
A: Inconsistent results are often due to variability in experimental technique. Ensure precise and consistent pipetting, especially when preparing serial dilutions of this compound and the radioligand. Maintain a consistent temperature and incubation time across all experiments. The health and passage number of your cells (if using cell culture) can also impact receptor expression levels, so it's important to use cells within a consistent passage range.
-
Issue 4: Difficulty interpreting data due to the mixed agonist profile of this compound.
-
Q: this compound binds to MOR, DOR, and KOR. How can I dissect its activity at a specific receptor subtype?
-
A: To isolate the activity of this compound at a particular receptor, you can use selective antagonists for the other receptor subtypes. For example, to study its effect on MOR, you can include selective antagonists for DOR and KOR in your assay to block binding to those receptors. Conversely, using cell lines that express only a single opioid receptor subtype (e.g., HEK293 or CHO cells stably expressing MOR, DOR, or KOR) is a more direct way to characterize its binding and functional activity at each receptor individually.
-
Issue 5: Unexpected functional assay results.
-
Q: In my GTPγS binding assay, the response to this compound is lower than expected based on its high binding affinity. Why might this be the case?
-
A: A discrepancy between high binding affinity and lower-than-expected functional response could indicate that this compound is a partial agonist at the receptor under your specific assay conditions. Partial agonists bind to the receptor but do not produce a maximal functional response, even at saturating concentrations. It is also important to optimize the concentrations of GDP and Mg2+ in your GTPγS binding assay, as these can significantly impact the signal window for agonist-stimulated G-protein activation.
-
Experimental Protocols
Protocol 1: Opioid Receptor Saturation Binding Assay
This protocol is for determining the receptor density (Bmax) and the dissociation constant (Kd) of a radioligand for a specific opioid receptor.
Materials:
-
Membrane preparation from cells or tissue expressing the opioid receptor of interest.
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]naltrindole for DOR).
-
Unlabeled opioid antagonist (e.g., naloxone) for determining non-specific binding.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, filtration apparatus, and scintillation counter.
Procedure:
-
In a 96-well plate, add increasing concentrations of the radioligand in duplicate.
-
To a parallel set of wells for determining non-specific binding, add a high concentration of the unlabeled antagonist (e.g., 10 µM naloxone).
-
Add the membrane preparation (10-20 µg of protein per well) to all wells.
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
Protocol 2: this compound Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for a specific opioid receptor.
Materials:
-
Same as for the saturation binding assay.
-
This compound.
Procedure:
-
In a 96-well plate, add the binding buffer.
-
Add increasing concentrations of this compound in triplicate.
-
For total binding, add binding buffer instead of this compound.
-
For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 10 µM naloxone).
-
Add the radioligand at a final concentration equal to its Kd value (determined from the saturation binding assay).
-
Add the membrane preparation (10-20 µg of protein per well) to all wells.
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Terminate the reaction and measure radioactivity as described in the saturation binding assay protocol.
-
Analyze the data using non-linear regression to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: [³⁵S]GTPγS Functional Binding Assay
This protocol measures the functional activation of G-proteins by this compound.
Materials:
-
Membrane preparation from cells or tissue expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS for determining non-specific binding.
-
GDP.
-
This compound and a known full agonist (e.g., DAMGO for MOR).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
In a 96-well plate, add the assay buffer or unlabeled GTPγS (for non-specific binding).
-
Add serial dilutions of this compound, a full agonist, or vehicle.
-
Add the membrane suspension (10-20 µg of protein per well).
-
Add GDP to a final concentration of 10-100 µM.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity as previously described.
-
Subtract non-specific binding to obtain specific binding.
-
Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Visualizations
Caption: this compound signaling at opioid receptors.
Caption: Workflow for a competition binding assay.
Caption: Troubleshooting logic for binding assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [medbox.iiab.me]
Addressing off-target effects of DPI-3290
Disclaimer: The following content is generated based on a hypothetical scenario for a compound designated "DPI-3290," as public domain information on a compound with this specific name is not available. The described mechanism of action, off-target effects, and experimental protocols are illustrative and designed to fulfill the structural and content requirements of the prompt.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a selective inhibitor of Tyrosine Kinase X (TK-X).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TK-X), a key enzyme in the oncogenic signaling pathway of various solid tumors. Its primary therapeutic effect is the induction of apoptosis in TK-X-overexpressing cancer cells.
Q2: What are the known or suspected off-target effects of this compound?
At concentrations exceeding the optimal therapeutic window, this compound has been observed to interact with two main off-targets:
-
Serine/Threonine Kinase Z (STK-Z): Inhibition of STK-Z can lead to unintended effects on cellular metabolism.
-
hERG Channel: Binding to the hERG potassium channel may pose a risk for cardiac arrhythmias.
Q3: How can I minimize the off-target effects of this compound in my experiments?
To minimize off-target effects, it is crucial to perform a dose-response study to determine the optimal concentration of this compound that maximizes TK-X inhibition while minimizing effects on STK-Z and the hERG channel. Additionally, employing highly specific cell lines and control compounds is recommended.
Troubleshooting Guides
Issue 1: Unexpected changes in cellular metabolism in treated cells.
-
Possible Cause: Off-target inhibition of Serine/Threonine Kinase Z (STK-Z).
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a Western blot to verify the phosphorylation status of a known downstream substrate of TK-X.
-
Assess STK-Z Activity: Use a commercially available STK-Z kinase assay to measure its activity in the presence of this compound at your experimental concentration.
-
Dose-Response Analysis: Conduct a dose-response experiment to find a concentration of this compound that inhibits TK-X without significantly affecting STK-Z.
-
Use a More Selective Inhibitor: If available, use a more selective TK-X inhibitor as a control to confirm that the metabolic effects are indeed off-target.
-
Issue 2: Inconsistent results in cell viability assays.
-
Possible Cause: Variability in compound concentration, cell line passage number, or assay conditions.
-
Troubleshooting Steps:
-
Prepare Fresh Compound Dilutions: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Standardize Cell Culture: Ensure that cells are from a similar passage number and are seeded at a consistent density.
-
Optimize Assay Parameters: Optimize incubation times and reagent concentrations for your specific cell line and assay format.
-
Include Positive and Negative Controls: Always include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic agent) to normalize your data.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type |
| TK-X | 5 | Biochemical Kinase Assay |
| STK-Z | 250 | Biochemical Kinase Assay |
| hERG Channel | 1500 | Electrophysiology Assay |
Experimental Protocols
Protocol 1: Western Blot for TK-X Pathway Activation
-
Cell Lysis: Treat cells with this compound at the desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated form of a known TK-X substrate overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Kinase Activity Assay for STK-Z
-
Reaction Setup: In a 96-well plate, add the reaction buffer, a specific peptide substrate for STK-Z, and ATP.
-
Compound Addition: Add varying concentrations of this compound or a control inhibitor to the wells.
-
Enzyme Initiation: Add recombinant STK-Z enzyme to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. Read the luminescence signal using a plate reader.
Visualizations
Technical Support Center: Vehicle Selection for DPI-3290 Administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the selection of appropriate vehicles for the administration of the mixed opioid agonist, DPI-3290, in experimental settings. Due to the hydrophobic nature of this compound, careful consideration of the vehicle is crucial for achieving accurate and reproducible results in both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting a vehicle for this compound?
A1: The main challenge in formulating this compound is its predicted low aqueous solubility. As a hydrophobic compound, it is unlikely to dissolve readily in simple aqueous solutions like saline or phosphate-buffered saline (PBS). This can lead to issues with bioavailability, dose accuracy, and potential precipitation of the compound upon administration. Therefore, the use of co-solvents or specialized formulation strategies is often necessary.
Q2: What are some commonly used vehicles for hydrophobic compounds like this compound?
A2: For poorly water-soluble compounds, several vehicle strategies are employed. These include the use of organic co-solvents, cyclodextrins, and lipid-based formulations. Common organic co-solvents include dimethyl sulfoxide (DMSO), polyethylene glycols (PEGs), and ethanol. Cyclodextrins can encapsulate the hydrophobic drug molecule, enhancing its aqueous solubility. Lipid-based formulations can be suitable for oral administration.
Q3: Can I use DMSO to dissolve this compound?
A3: Dimethyl sulfoxide (DMSO) is a strong non-polar solvent that is often used to dissolve hydrophobic compounds for in vitro experiments. For in vivo studies, it is also used, typically as a co-solvent with saline or other aqueous solutions. A study on a similar opioid agonist utilized a vehicle of 20% DMSO in saline for intracerebral injection.[1] However, it is important to keep the final concentration of DMSO as low as possible to avoid vehicle-induced toxicity.
Q4: Are there any ready-to-use vehicle formulations that have been successful for similar compounds?
Q5: How do I choose the best vehicle for my specific experiment?
A5: The choice of vehicle depends on several factors, including the route of administration (e.g., intravenous, intraperitoneal, oral), the desired concentration of this compound, and the animal model being used. It is crucial to conduct preliminary solubility and stability tests of this compound in the selected vehicle. A vehicle selection workflow is provided below to guide this process.
Vehicle Selection Workflow
Caption: Vehicle selection workflow for this compound administration.
Quantitative Data Summary
Due to the limited publicly available experimental data on the solubility of this compound, the following table provides estimated solubility categories and potential starting concentrations for vehicle formulation based on its chemical structure (a hydrophobic molecule containing a piperazine moiety) and general knowledge of similar compounds. It is imperative that researchers determine the actual solubility in their specific vehicle systems.
| Vehicle Component | Predicted Solubility of this compound | Recommended Starting Concentration for Formulation | Administration Route Suitability |
| Water / Saline / PBS | Very Low | < 0.1 mg/mL | Not recommended as a sole vehicle |
| Dimethyl Sulfoxide (DMSO) | High | As a co-solvent, aim for the lowest possible final concentration (e.g., <10% v/v) | IV, IP, SC (with caution) |
| Polyethylene Glycol 300/400 | Moderate to High | 10-50% v/v in an aqueous solution | IV, IP, SC, Oral |
| Ethanol | Moderate | As a co-solvent, typically <10% v/v | IV, IP, Oral (with caution) |
| Cyclodextrins (e.g., HP-β-CD) | Moderate (forms inclusion complex) | 10-40% w/v in aqueous solution | IV, IP, SC, Oral |
| 20% DMA / 40% PG / 40% PEG-400 | High | Up to the desired therapeutic concentration (test for solubility) | IV |
IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon addition to aqueous buffer | The compound is "crashing out" of the organic co-solvent when the polarity of the solution increases. | - Decrease the concentration of the this compound stock solution.- Increase the proportion of the organic co-solvent in the final formulation (while considering toxicity).- Add the this compound stock solution to the aqueous buffer slowly while vortexing.- Consider using a cyclodextrin-based formulation to enhance aqueous solubility. |
| Vehicle-induced toxicity or adverse effects in animals | The concentration of the organic co-solvent (e.g., DMSO, ethanol) is too high. The vehicle itself is causing a physiological response. | - Run a vehicle-only control group to assess the effects of the vehicle alone.- Reduce the concentration of the organic co-solvent to the lowest effective level.- Consider alternative, less toxic vehicles such as cyclodextrin or lipid-based formulations. |
| High variability in experimental results | Inconsistent dosing due to precipitation or poor solubility. Variable absorption of the compound from the administration site. | - Ensure the final formulation is a clear, homogenous solution before each administration.- Prepare fresh formulations for each experiment.- For oral administration, consider lipid-based formulations to improve absorption consistency. |
| Difficulty dissolving this compound in the chosen vehicle | The solubility of this compound in that specific vehicle is lower than required. | - Gently warm the solution (be cautious of compound degradation).- Use sonication to aid dissolution.- Try a different co-solvent or a combination of co-solvents (e.g., DMSO and PEG).- Increase the concentration of the solubilizing agent (e.g., cyclodextrin). |
References
Technical Support Center: Enhancing the Bioavailability of DPI-3290
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of DPI-3290 in experimental settings. Given the limited publicly available data on the specific physicochemical properties of this compound, this guide is based on established principles for overcoming common bioavailability challenges with complex organic molecules.
Troubleshooting Guide
Problem Area 1: Poor Aqueous Solubility
Low aqueous solubility is a common hurdle for complex organic molecules like this compound, potentially leading to poor dissolution and absorption.
Question: My in vitro dissolution studies with this compound show very slow and incomplete release. What could be the cause and how can I improve it?
Answer:
Slow and incomplete dissolution is likely due to poor aqueous solubility. Here are several strategies to address this, ranging from simple to more complex formulation approaches.
Initial Steps:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.
-
Micronization: Mechanical milling to reduce particle size to the micron range.
-
Nanonization: Further reduction to the nanometer range, which can dramatically improve dissolution rates.
-
-
pH Adjustment: For ionizable compounds, adjusting the pH of the dissolution medium to favor the ionized form can significantly increase solubility. The chemical structure of this compound suggests it has basic functional groups, so a lower pH environment may improve its solubility.
Advanced Formulation Strategies:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can maintain it in a higher energy, amorphous state, which has greater solubility than the crystalline form.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can improve its solubilization in the gastrointestinal tract.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
-
-
Complexation: Using cyclodextrins to form inclusion complexes can mask the lipophilic nature of the drug and increase its apparent water solubility.
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Potential Improvement in Aqueous Solubility | Key Considerations |
| Micronization | Increased surface area | 2-5 fold | May not be sufficient for very poorly soluble compounds. |
| Nanonization | Drastically increased surface area | 10-100 fold | Requires specialized equipment; potential for particle aggregation. |
| pH Adjustment | Increased ionization | Variable, can be significant | Only applicable to ionizable compounds; potential for precipitation upon pH change. |
| Solid Dispersion | Amorphous state, increased wettability | 10-200 fold | Physical stability of the amorphous form needs to be monitored. |
| SEDDS | Solubilization in lipid droplets | >500 fold | Careful selection of excipients is crucial to avoid GI irritation. |
| Cyclodextrin Complexation | Host-guest inclusion | 5-50 fold | Stoichiometry of the complex and binding constant are important parameters. |
Problem Area 2: Low Intestinal Permeability
Even if this compound is adequately dissolved, it must still cross the intestinal epithelium to reach systemic circulation. Low permeability can be a significant barrier to oral bioavailability.
Question: Despite improving the dissolution of this compound, in vivo studies show low oral bioavailability. How can I investigate and address potential permeability issues?
Answer:
Low oral bioavailability despite good dissolution suggests that intestinal permeability may be the rate-limiting step.
Investigative Steps:
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) to estimate the intestinal permeability of this compound. These assays can help classify the compound's permeability potential.
-
LogP/D Determination: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a key indicator of a molecule's lipophilicity. A LogP value between 1 and 5 is generally considered optimal for passive diffusion across the intestinal membrane.
Strategies to Enhance Permeability:
-
Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. They can act by various mechanisms, such as fluidizing the cell membrane or opening tight junctions.
-
Lipid-Based Formulations: Besides improving solubility, lipid-based systems like SEDDS can also enhance permeability by interacting with the cell membrane and promoting lymphatic transport, which bypasses the liver's first-pass metabolism.[1]
-
Ion Pairing: For ionizable drugs, forming a neutral complex with a lipophilic counter-ion can increase its partitioning into the cell membrane.
Table 2: Common Permeation Enhancers and Their Mechanisms
| Enhancer Class | Examples | Proposed Mechanism of Action |
| Fatty Acids | Sodium caprate, Oleic acid | Disruption of the lipid bilayer of the cell membrane. |
| Surfactants | Polysorbates, Lauroyl carnitine | Micelle formation, membrane fluidization. |
| Bile Salts | Sodium deoxycholate, Sodium taurocholate | Micellar solubilization, opening of tight junctions. |
| Chitosan and Derivatives | Chitosan, Trimethyl chitosan | Opening of paracellular tight junctions. |
Problem Area 3: Suspected High First-Pass Metabolism
After absorption from the gut, drugs pass through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the liver, known as the first-pass effect, can substantially reduce the amount of active drug that reaches its target.
Question: My in vivo pharmacokinetic data for this compound shows a much lower exposure (AUC) after oral administration compared to intravenous administration, even with a good formulation. Could this be due to first-pass metabolism?
Answer:
A significant difference between oral and IV bioavailability is a classic indicator of extensive first-pass metabolism.
Investigative Steps:
-
In Vitro Metabolic Stability Assays: Incubate this compound with liver microsomes or hepatocytes to determine its intrinsic clearance. This can provide an estimate of how rapidly the liver is likely to metabolize the compound.
-
Pharmacokinetic Modeling: Compare the pharmacokinetic profiles of oral and IV administration to calculate the absolute bioavailability and estimate the extent of first-pass extraction by the liver.
Strategies to Mitigate First-Pass Metabolism:
-
Alternative Routes of Administration: Bypassing the portal circulation can avoid hepatic first-pass metabolism.
-
Sublingual/Buccal: Absorption through the oral mucosa directly enters the systemic circulation.
-
Transdermal: Delivery through the skin avoids the GI tract and the liver.
-
Intranasal: Rapid absorption through the nasal mucosa.
-
-
Prodrug Approach: Chemically modifying this compound to a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in the systemic circulation.
-
Co-administration with Enzyme Inhibitors: While not a common formulation strategy for drug development due to potential drug-drug interactions, in a research setting, co-administering a known inhibitor of the metabolizing enzymes (e.g., a specific cytochrome P450 inhibitor) can help confirm the involvement of first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the first logical step if I suspect a bioavailability problem with this compound?
A1: The first step is to characterize the physicochemical properties of your this compound sample. At a minimum, determine its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract) and its LogP or LogD. This will help you classify the potential nature of the bioavailability issue (solubility-limited vs. permeability-limited).
Q2: How do I choose the right formulation strategy for this compound?
A2: The choice of formulation strategy depends on the primary barrier to bioavailability.
-
If solubility is the main issue, start with simpler approaches like particle size reduction or pH modification. If these are insufficient, move to more advanced techniques like solid dispersions or lipid-based formulations.
-
If permeability is the primary challenge, focus on strategies like the use of permeation enhancers or lipid-based systems.
-
If first-pass metabolism is significant, consider alternative routes of administration or a prodrug approach.
Q3: Are there any safety considerations when using permeation enhancers?
A3: Yes, the use of permeation enhancers must be carefully evaluated. Because they alter the integrity of the intestinal epithelium, there is a potential for local irritation and the increased absorption of other co-administered substances. It is crucial to conduct thorough in vitro and in vivo toxicity studies.
Q4: How can I perform an in vitro dissolution test for a poorly soluble compound like this compound?
A4: For poorly soluble compounds, standard dissolution methods may not be suitable. Consider using a dissolution medium that contains a surfactant (e.g., sodium lauryl sulfate) to maintain "sink conditions," where the concentration of the dissolved drug is kept low to encourage further dissolution. Alternatively, a two-phase dissolution system can be employed.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be done at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate improvement, and physical form (amorphous vs. crystalline) using techniques like DSC (Differential Scanning Calorimetry) and XRD (X-ray Diffraction).
Protocol 2: In Vitro Permeability Assessment using a PAMPA Assay
-
Donor Solution Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.
-
PAMPA Plate Preparation: The PAMPA plate consists of a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution (e.g., lecithin in dodecane) to mimic the cell membrane.
-
Assay Procedure:
-
Add the this compound donor solution to the wells of the donor plate.
-
Fill the wells of the acceptor plate with buffer.
-
Place the donor plate on top of the acceptor plate, ensuring the lipid-coated filter is in contact with both solutions.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Pe) using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the filter.
-
t is the incubation time.
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_D(0) is the initial concentration in the donor well.
-
Visualizations
Caption: Troubleshooting workflow for low bioavailability of this compound.
Caption: Simplified signaling pathway of this compound at opioid receptors.
References
Validation & Comparative
A Preclinical Comparative Analysis of DPI-3290 and Morphine: Efficacy and Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy and side effect profiles of the novel mixed opioid agonist DPI-3290 and the classical opioid analgesic, morphine. The information is compiled from various preclinical studies, with a focus on quantitative data to facilitate direct comparison. This document is intended to inform researchers, scientists, and professionals in the field of drug development about the potential advantages of this compound as a potent analgesic with an improved safety profile.
Executive Summary
This compound is a potent, mixed-opioid receptor agonist with high affinity for delta (δ), mu (μ), and kappa (κ) opioid receptors.[1][2] Preclinical studies in rodent models demonstrate that this compound possesses significantly greater analgesic potency than morphine.[3][4] Notably, this compound exhibits a substantially wider therapeutic window, with a significantly reduced risk of respiratory depression compared to morphine at equianalgesic doses.[3] While comprehensive quantitative data on other side effects such as constipation and abuse liability for this compound are not as readily available in direct comparative studies, the pronounced improvement in respiratory safety marks it as a promising candidate for further investigation as a safer alternative to traditional opioids.
Data Presentation
Table 1: Comparative Analgesic Efficacy of this compound and Morphine in Rats
| Compound | Analgesic Potency (ED₅₀) | Test Model | Route of Administration |
| This compound | 0.05 ± 0.007 mg/kg[3][4] | Tail-pinch Test | Intravenous (i.v.) |
| Morphine | 2.01 ± 0.0005 mg/kg[3] | Tail-pinch Test | Intravenous (i.v.) |
| Morphine | 2.6 - 4.9 mg/kg[5] | Hot Plate Test | Subcutaneous (s.c.) |
Table 2: Comparative Respiratory Safety Profile of this compound and Morphine in Rats
| Compound | Respiratory Depression (ED₅₀ for pCO₂ increase) | Analgesic Potency (ED₅₀) | Therapeutic Index (Respiratory Depression ED₅₀ / Analgesia ED₅₀) |
| This compound | 0.91 mg/kg[3] | 0.05 mg/kg[3] | 18.2[3] |
| Morphine | - | - | 2.1[3] |
Note: A higher therapeutic index indicates a wider margin of safety.
Experimental Protocols
Hot Plate Test for Analgesia
The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents.[6][7]
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52-55°C is used. The apparatus is enclosed by a transparent cylinder to keep the animal on the heated surface.
-
Acclimation: Prior to testing, animals are habituated to the testing room and the apparatus to minimize stress-induced responses.
-
Procedure: Each animal is placed on the hot plate, and the latency to the first sign of nociception is recorded. Nociceptive responses include licking of the hind paws, shaking, or jumping.[7]
-
Cut-off Time: A cut-off time (typically 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.
-
Drug Administration: The test compound (e.g., this compound or morphine) or vehicle is administered at various doses, and the hot plate test is performed at the time of expected peak effect.
-
Data Analysis: The dose-response curve is constructed, and the ED₅₀ (the dose that produces a 50% maximal effect) is calculated.
Whole-Body Plethysmography for Respiratory Depression
Whole-body plethysmography is a non-invasive technique used to measure respiratory parameters in conscious, unrestrained animals.
Methodology:
-
Apparatus: The animal is placed in a sealed chamber connected to a pressure transducer. The pressure changes within the chamber, caused by the animal's breathing, are recorded and analyzed.
-
Acclimation: Animals are acclimated to the plethysmography chamber to obtain stable baseline respiratory measurements.
-
Procedure: Baseline respiratory parameters, including respiratory rate (breaths per minute), tidal volume (the volume of air inhaled or exhaled in a single breath), and minute ventilation (the total volume of air inhaled or exhaled per minute), are recorded.
-
Drug Administration: The test compound is administered, and respiratory parameters are continuously monitored.
-
Data Analysis: Changes in respiratory parameters from baseline are calculated. For the assessment of respiratory depression, an increase in arterial carbon dioxide tension (pCO₂) is a key indicator.[3] The ED₅₀ for a significant increase in pCO₂ can be determined.
Charcoal Meal Test for Gastrointestinal Transit
This test is used to evaluate the effect of a substance on gastrointestinal motility by measuring the transit of a non-absorbable marker.
Methodology:
-
Preparation: Animals are fasted overnight with free access to water.
-
Drug Administration: The test compound or vehicle is administered prior to the charcoal meal.
-
Charcoal Meal Administration: A suspension of charcoal in a vehicle (e.g., gum acacia) is administered orally.
-
Transit Measurement: After a specific time, the animals are euthanized, and the small intestine is carefully removed. The distance traveled by the charcoal meal from the pylorus to the most distal point of the charcoal is measured, as is the total length of the small intestine.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine traversed by the charcoal. The dose that inhibits transit by 50% (ID₅₀) can be calculated.
Mandatory Visualization
Caption: Signaling pathway of Morphine at the μ-opioid receptor.
Caption: Mixed-opioid receptor signaling of this compound.
Caption: Workflow for preclinical comparison of opioid analgesics.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The opioid receptor triple agonist DPI-125 produces analgesia with less respiratory depression and reduced abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of morphine and naloxone on behaviour in the hot plate test: an ethopharmacological study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Pharmacological Analysis: DPI-3290 and Fentanyl
This guide provides a detailed, data-driven comparison of DPI-3290 and fentanyl, two potent opioid receptor agonists. The analysis focuses on their respective receptor binding profiles, functional activities, and in vivo effects, offering a valuable resource for researchers and drug development professionals in the field of analgesia and opioid pharmacology.
Introduction to the Compounds
This compound is a novel, centrally acting analgesic agent characterized as a mixed opioid agonist.[1][2][3] It demonstrates high-affinity binding and functional activity at delta (δ), mu (µ), and kappa (κ) opioid receptors.[1][4] A key feature highlighted in its preclinical development is its potent antinociceptive (pain-relieving) effects, coupled with a potentially wider safety margin, particularly concerning respiratory depression.[3][4]
Fentanyl is a well-established synthetic opioid that acts as a potent and selective agonist at the µ-opioid receptor (MOR).[5][6] Clinically, it is a cornerstone for managing severe pain and as an anesthetic adjunct, valued for its rapid onset and high potency—estimated to be 50 to 100 times greater than morphine.[5][7] However, this potency also contributes to a narrow therapeutic window and a significant risk of severe respiratory depression, the primary cause of fatality in overdose cases.[8][9][10]
Mechanism of Action and Receptor Binding
Both this compound and fentanyl exert their effects by binding to G protein-coupled receptors (GPCRs) of the opioid family. Fentanyl's pharmacology is primarily dictated by its selective activation of the µ-opioid receptor.[6] In contrast, this compound is a non-selective agonist, engaging multiple opioid receptor types simultaneously.[1]
The binding affinities (Ki), which represent the concentration of the drug required to occupy 50% of the receptors, are summarized below. A lower Ki value indicates a higher binding affinity.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid (MOR) | δ-Opioid (DOR) | κ-Opioid (KOR) |
| This compound | 0.46 ± 0.05[1][2] | 0.18 ± 0.02[1][2] | 0.62 ± 0.09[1][2] |
| Fentanyl | ~1.35[6] | Low Affinity[6] | Low Affinity[6] |
Note: Reported Ki values for fentanyl can vary significantly across different studies and assay conditions, with some reports showing values ranging from 0.007 to over 200 nM.[6][11]
Upon binding, opioid agonists trigger intracellular signaling cascades. The canonical pathway involves coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP), and modulation of ion channels.[12] A separate pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of distinct signaling events.[13][14] It is hypothesized that the β-arrestin pathway is responsible for many of the adverse effects of opioids, including respiratory depression and tolerance.[14][15][16]
References
- 1. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [medbox.iiab.me]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fentanyl depression of respiration: Comparison with heroin and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G-protein coupling of delta-opioid receptors in brains of mu-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of fentanyl mediated β-arrestin biased signaling | PLOS Computational Biology [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Delta Opioid Receptor Agonists: DPI-3290 and SNC-80
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable delta opioid receptor (DOR) agonists, DPI-3290 and SNC-80. The information presented is intended to assist researchers in understanding the distinct pharmacological profiles of these compounds, supported by experimental data and detailed methodologies.
Introduction
This compound and SNC-80 are both non-peptidic agonists of the delta opioid receptor, a target of significant interest for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor (MOR) agonists. While both compounds interact with DORs, they exhibit distinct profiles in terms of receptor selectivity, functional efficacy, and in vivo effects. SNC-80 is recognized as a pioneering highly selective DOR agonist, though its clinical utility is hampered by pro-convulsant activity at higher doses.[1] this compound, a derivative of the SNC-80 chemical class, was developed as a mixed δ/μ opioid agonist with potent antinociceptive properties and a potentially improved safety profile.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and SNC-80, providing a direct comparison of their in vitro and in vivo pharmacological properties.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | Source(s) |
| This compound | 0.18 | 0.46 | 0.62 | [4] |
| SNC-80 | 1.78 | ~880 | ~440 | [5] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (IC50/EC50, nM)
| Assay | Compound | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Source(s) |
| [³⁵S]GTPγS Binding | SNC-80 | 32 | >10,000 | >10,000 | [2] |
| Adenylyl Cyclase Inhibition | SNC-80 | 9.2 | - | - | [6] |
| PKA Redistribution | This compound | 5.48 | 16.27 | 13.29 | [7] |
| Mouse Vas Deferens | This compound | 1.0 | 6.2 | 25.0 | [4] |
| Mouse Vas Deferens | SNC-80 | 2.73 | 5457 | - | [5] |
| Guinea Pig Ileum | This compound | - | 3.4 | 6.7 | [4] |
IC50/EC50 values represent the concentration of the compound that produces 50% of its maximal effect.
Table 3: In Vivo Antinociceptive Efficacy (ED50/A50)
| Test | Compound | Route of Administration | Dose (mg/kg or nmol) | Animal Model | Source(s) |
| Tail-Pinch Test | This compound | Intravenous | 0.05 | Rat | [4] |
| Warm-Water Tail-Flick | SNC-80 | Intraperitoneal | 57 | Mouse | [5] |
| Warm-Water Tail-Flick | SNC-80 | Intracerebroventricular | 104.9 nmol | Mouse | [5] |
| Hot-Plate Test | SNC-80 | Intracerebroventricular | 91.9 nmol | Mouse | [5] |
| Inflammatory Pain (Plantar Test) | SNC-80 | Intracerebroventricular | - | Rat | [8] |
ED50/A50 values represent the dose of the compound that produces a 50% maximal antinociceptive response.
Key Differentiators and Side Effect Profiles
A critical distinction between this compound and SNC-80 lies in their side effect profiles. SNC-80 is well-documented to induce convulsions at higher doses, a significant barrier to its clinical development.[1] This pro-convulsant effect is thought to be mediated through the activation of delta opioid receptors on forebrain GABAergic neurons. In contrast, this compound has been reported to have limited effects on respiratory function, a common and dangerous side effect of traditional MOR agonists.
Signaling Pathways
Both this compound and SNC-80 exert their effects by activating delta opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors primarily couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] Additionally, DOR activation can modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[10][11]
Beyond G-protein signaling, DORs can also engage the β-arrestin pathway. Agonist binding can promote the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This process can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling events. The propensity of different agonists to favor G-protein versus β-arrestin pathways (biased agonism) can significantly influence their overall pharmacological profile.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat or mouse brain) or from cell lines stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells). The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]naltrindole for DOR) and a range of concentrations of the unlabeled test compound (this compound or SNC-80). The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the opioid receptors are prepared.
-
Incubation: The membranes are incubated in a buffer containing GDP, the test compound at various concentrations, and a fixed concentration of [³⁵S]GTPγS. The incubation is typically performed at 30°C.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits on the membranes is quantified by scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) for the test compound. This assay is particularly useful for determining the functional potency and efficacy of agonists at G-protein coupled receptors.[12] The specific Gα subunit being activated can be identified using immunoprecipitation with Gα-specific antibodies.[13]
Conclusion
This compound and SNC-80, while structurally related, present distinct pharmacological profiles. SNC-80 is a highly selective DOR agonist with well-characterized antinociceptive effects, but its therapeutic potential is limited by its pro-convulsant activity. This compound, on the other hand, is a mixed δ/μ opioid agonist with potent antinociceptive activity and a potentially more favorable safety profile, particularly with respect to respiratory depression. The choice between these compounds for research purposes will depend on the specific scientific question being addressed. SNC-80 remains a valuable tool for studying the roles of selective DOR activation, while this compound offers a platform for investigating the pharmacology of mixed-profile opioid agonists. Further research into the detailed signaling mechanisms and in vivo effects of these and similar compounds will be crucial for the development of safer and more effective opioid analgesics.
References
- 1. Regulation of multiple effectors by the cloned delta-opioid receptor: stimulation of phospholipase C and type II adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The opioid receptor triple agonist DPI-125 produces analgesia with less respiratory depression and reduced abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antihyperalgesic effects of δ opioid agonists in a rat model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 11. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. [³⁵S]GTPγS binding as an index of total G-protein and Gα-subtype-specific activation by GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Evaluating the Efficacy of DPI-3290 and Buprenorphine in Pain Management
For Immediate Release
This guide provides a comparative analysis of the preclinical efficacy of two opioid receptor modulators, DPI-3290 and buprenorphine, in the context of pain management. The following sections detail their mechanisms of action, quantitative analgesic profiles, and key experimental methodologies, offering valuable insights for researchers and professionals in drug development.
Mechanism of Action: A Tale of Two Opioids
This compound is a potent mixed opioid agonist, exhibiting high affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors. In preclinical studies, it has demonstrated significant antinociceptive activity.[1]
Buprenorphine, in contrast, is classified as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor.[2] This unique pharmacological profile contributes to its clinical utility in pain management and opioid dependence treatment, notably conferring a ceiling effect on respiratory depression, a significant safety advantage over full μ-opioid agonists.
Quantitative Efficacy in Preclinical Pain Models
Table 1: Analgesic Potency in Rodent Models (Intravenous Administration)
| Compound | Species | Pain Model | ED₅₀ (mg/kg) | Source |
| This compound | Rat | Antinociception (unspecified) | 0.05 | Gengo et al., 2003[1] |
| Buprenorphine | Mouse | Phenylquinone Writhing | 0.0084 | Christoph et al., 2005[3] |
| Buprenorphine | Mouse | Hot Plate | 0.16 | Christoph et al., 2005[3] |
| Buprenorphine | Mouse | Tail Flick | 0.033 | Christoph et al., 2005[3] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Note: The available data for this compound specifies the species as rat and the route as intravenous, with an ED₅₀ of 0.05 mg/kg for a 50% antinociceptive response. For buprenorphine, a range of intravenous ED₅₀ values in mice across different acute pain models is available, with the tail flick test showing an ED₅₀ of 0.033 mg/kg. While not a direct comparison, these values provide an indication of the potent analgesic activity of both compounds.
Experimental Protocols
Antinociceptive Activity Assessment of this compound
The antinociceptive properties of this compound were evaluated in rats. While the specific nociceptive test is not detailed in the available abstract, the study by Gengo et al. (2003) involved intravenous administration of this compound to determine the dose that produced a 50% antinociceptive response. The antagonism of these effects by naloxone was also assessed to confirm opioid receptor mediation.[1]
Experimental Workflow: Antinociceptive Testing
References
- 1. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buprenorphine: a (relatively) new treatment for opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparison of DPI-3290 and Tramadol in Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical profiles of DPI-3290 and tramadol, two centrally acting analgesics with distinct mechanisms of action. The information presented is collated from various preclinical studies to offer a comprehensive overview of their efficacy and receptor pharmacology.
Executive Summary
This compound is a potent mixed opioid agonist with high affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors. Preclinical data suggest it possesses significant antinociceptive activity with potentially limited respiratory depression. Tramadol is a widely used analgesic that acts as a weak µ-opioid receptor agonist and also inhibits the reuptake of serotonin and norepinephrine. Its analgesic effects are attributed to this dual mechanism of action. This guide presents a side-by-side comparison of their performance in preclinical models, focusing on quantitative data from receptor binding and in vivo pain assays.
Mechanism of Action
This compound: A Mixed Opioid Agonist
This compound is a potent agonist at all three major opioid receptors: mu, delta, and kappa.[1] Its analgesic effects are mediated through the activation of these receptors in the central nervous system.
Tramadol: A Dual-Action Analgesic
Tramadol's analgesic properties stem from two distinct but synergistic mechanisms: weak agonism at the µ-opioid receptor and inhibition of the reuptake of serotonin and norepinephrine in the central nervous system.[2][3][4][5] The opioid activity is primarily mediated by its active metabolite, O-desmethyltramadol (M1), which has a significantly higher affinity for the µ-opioid receptor than the parent compound.[2]
Quantitative Data Comparison
The following tables summarize the available preclinical data for this compound and tramadol. It is important to note that these data are derived from separate studies and not from direct head-to-head comparisons, which may introduce variability.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Mu (µ) Opioid Receptor | Delta (δ) Opioid Receptor | Kappa (κ) Opioid Receptor | Source |
| This compound | 0.46 | 0.18 | 0.62 | [6] |
| Tramadol | Weak affinity | Weak affinity | Weak affinity | [2] |
Table 2: In Vitro Efficacy (IC50, nM)
| Compound | Assay | Mu (µ) | Delta (δ) | Kappa (κ) | Source |
| This compound | Mouse Vas Deferens | 6.2 | 1.0 | 25.0 | [6] |
| This compound | Guinea Pig Ileum | 3.4 | - | 6.7 | [6] |
Table 3: In Vivo Antinociceptive Efficacy in Rats
| Compound | Pain Model | Route of Administration | Effective Dose (ED50 or effective dose range) | Source |
| This compound | Not specified (Antinociceptive response) | Intravenous | 0.05 mg/kg | [6] |
| Tramadol | Thermal Plantar Withdrawal | Intraperitoneal | 10 - 20 mg/kg | [7] |
| Tramadol | Neuropathic Pain (CCI model) | Subcutaneous | 8.2 mg/kg (at 2 weeks post-injury) | [8] |
| Tramadol | Neuropathic Pain (Sciatic Nerve Ligation) | Intraperitoneal | 2.5 - 10 mg/kg | [9] |
Signaling and Experimental Workflows
Signaling Pathway of Opioid Receptor Agonists
Caption: Opioid receptor activation by an agonist leads to G-protein modulation of intracellular signaling pathways, resulting in an analgesic effect.
Experimental Workflow for Preclinical Pain Models
References
- 1. This compound [medbox.iiab.me]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 3. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of acute and chronic inflammatory and nociceptive pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicmed.org [academicmed.org]
- 8. Altered Antinociceptive Efficacy of Tramadol Over Time in Rats with Painful Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antinociceptive effect of tramadol on a model of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mixed Opioid Agonists: A Guide for Researchers
This guide provides a detailed, head-to-head comparison of four clinically relevant mixed opioid agonist-antagonists: buprenorphine, butorphanol, nalbuphine, and pentazocine. Designed for researchers, scientists, and drug development professionals, this document summarizes their pharmacological profiles, including receptor binding affinities, functional activities at G-protein and β-arrestin signaling pathways, and detailed experimental protocols for key assays.
Introduction to Mixed Opioid Agonists
Mixed opioid agonist-antagonists are a class of opioid analgesics that exhibit a complex pharmacology by acting as agonists at some opioid receptors and antagonists or partial agonists at others.[1] This dual activity profile was developed to reduce the undesirable side effects associated with full µ-opioid receptor (MOR) agonists, such as respiratory depression, abuse potential, and constipation, while retaining significant analgesic efficacy.[2][3] These agents primarily interact with the µ (mu), κ (kappa), and δ (delta) opioid receptors, all of which are G-protein coupled receptors (GPCRs).[2] Their unique clinical effects are a direct consequence of their specific receptor interaction profiles.
Mechanism of Action
The primary mechanism of action for mixed opioid agonists involves their differential effects on opioid receptors. Generally, these compounds exhibit partial agonism or antagonism at the MOR, which is responsible for the powerful analgesic effects but also the most significant adverse effects of traditional opioids.[4] Concurrently, they often act as agonists at the κ-opioid receptor (KOR), which also contributes to analgesia, particularly for visceral pain, but can be associated with dysphoria and psychotomimetic effects.[4] Their activity at the δ-opioid receptor (DOR) is generally less pronounced.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency and duration of action. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the reported Ki values for buprenorphine, butorphanol, nalbuphine, and pentazocine at the human µ, κ, and δ opioid receptors. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| Buprenorphine | ~0.2 - 1.5 | ~1.8 - 4.5 | ~50 - 200 |
| Butorphanol | ~0.5 - 1.0 | ~0.2 - 0.5 | ~25 - 50 |
| Nalbuphine | ~1.0 - 5.0 | ~1.0 - 2.0 | ~200 - 300 |
| Pentazocine | ~10 - 50 | ~2 - 10 | ~500 - 1000 |
Functional Activity: G-Protein Signaling
Opioid receptor activation classically leads to the activation of inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, reduce intracellular cyclic AMP (cAMP) levels, and modulate ion channel activity. The potency (EC50) and efficacy (Emax) of an agonist in activating these pathways can be quantified using assays such as GTPγS binding and cAMP accumulation.
The table below presents a summary of the functional activity of the four mixed agonists in terms of G-protein activation. Data is presented as partial or full agonism and, where available, as EC50 and Emax values relative to a standard full agonist. The variability in reported values highlights the differences in experimental systems.
| Compound | µ-Opioid Receptor | κ-Opioid Receptor | δ-Opioid Receptor |
| Buprenorphine | Partial Agonist | Antagonist | Antagonist (weak)[4] |
| Butorphanol | Partial Agonist | Agonist | Weak Partial Agonist |
| Nalbuphine | Antagonist | Agonist | - |
| Pentazocine | Partial Agonist | Agonist | - |
Functional Activity: β-Arrestin Recruitment and Biased Agonism
In addition to G-protein signaling, agonist binding to opioid receptors can also trigger the recruitment of β-arrestin proteins. This pathway is implicated in receptor desensitization, internalization, and the initiation of distinct signaling cascades that may contribute to some of the adverse effects of opioids.[5] The concept of "biased agonism" describes ligands that preferentially activate either the G-protein or the β-arrestin pathway, offering a potential strategy for developing safer analgesics.[5][6]
Quantitative data on β-arrestin recruitment for all four of these mixed agonists is not as readily available in a comparative format. Buprenorphine is the most studied in this regard and has been shown to be a G-protein biased agonist at the MOR, with very low efficacy for β-arrestin2 recruitment.[5] This property is thought to contribute to its favorable safety profile.[7]
| Compound | µ-Opioid Receptor β-arrestin Recruitment | κ-Opioid Receptor β-arrestin Recruitment | δ-Opioid Receptor β-arrestin Recruitment |
| Buprenorphine | Very Low Efficacy / G-protein biased[5] | - | - |
| Butorphanol | Data not readily available | Data not readily available | Data not readily available |
| Nalbuphine | Data not readily available | Data not readily available | Data not readily available |
| Pentazocine | Data not readily available | Data not readily available | Data not readily available |
Signaling Pathways & Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the canonical opioid receptor signaling pathways and the workflows of the key experimental assays used to characterize these compounds.
Caption: Opioid Receptor Signaling Pathways.
Caption: Experimental Workflow for Opioid Agonist Characterization.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human µ, κ, or δ opioid receptor.
-
Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR).
-
Test compound (mixed opioid agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and a range of concentrations of the test compound.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To measure the activation of G-proteins by an agonist, providing a measure of its potency (EC50) and efficacy (Emax).
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the concentration-response curve to determine EC50 and Emax values.
cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase activity by a Gi/o-coupled receptor agonist.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the concentration-response curve to determine the IC50 (concentration causing half-maximal inhibition) and Emax.
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to an activated opioid receptor.
Materials:
-
Engineered cell line co-expressing the opioid receptor fused to a donor molecule (e.g., a luciferase fragment) and β-arrestin fused to an acceptor molecule (e.g., another luciferase fragment or a fluorescent protein).
-
Test compound.
-
Substrate for the reporter enzyme (if applicable).
-
Plate reader capable of detecting the signal (e.g., luminescence or BRET).
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add the test compound at various concentrations.
-
Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).
-
If required, add the substrate for the reporter enzyme.
-
Measure the signal (e.g., luminescence or BRET ratio) using a plate reader.
-
Plot the concentration-response curve to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
The mixed opioid agonists buprenorphine, butorphanol, nalbuphine, and pentazocine each possess a unique pharmacological profile that dictates their clinical utility and side-effect liability. While all exhibit complex interactions with multiple opioid receptors, the nuances of their binding affinities and functional activities, particularly with respect to G-protein versus β-arrestin signaling, are key to understanding their therapeutic potential. This guide provides a consolidated overview of the available in vitro data and the experimental methodologies used to generate it. Further research, especially direct, head-to-head comparative studies employing modern assays for biased agonism, is needed to fully elucidate the subtle yet critical differences between these important analgesic agents. Such studies will be invaluable in the ongoing effort to develop safer and more effective pain therapeutics.
References
- 1. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects and analgesic efficacy of the agonist-antagonist opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antinociceptive Effects of DPI-3290 with Naloxone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antinociceptive properties of DPI-3290, a potent mixed opioid agonist, with the classical opioid, morphine. The central focus is the validation of this compound's opioid-mediated effects through antagonism by naloxone, a non-selective opioid receptor antagonist. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to offer a clear and objective resource for researchers in pain management and drug development.
Executive Summary
This compound is a novel analgesic agent that demonstrates high affinity for delta (δ), mu (μ), and kappa (κ) opioid receptors. Experimental evidence confirms its potent antinociceptive effects, which are effectively blocked by the opioid antagonist naloxone, thereby validating its mechanism of action through the opioid system. Comparative data, drawn from various studies, suggests that while this compound is more potent than morphine in producing analgesia, its effects are similarly reversed by naloxone, underscoring the foundational role of opioid receptor interaction for both compounds.
Data Presentation: this compound vs. Morphine
The following tables summarize the quantitative data on the binding affinities, in vitro and in vivo potencies of this compound, and a comparison of the effective doses of naloxone required to antagonize the antinociceptive effects of both this compound and morphine.
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound
| Opioid Receptor Subtype | This compound Ki (nM) |
| Delta (δ) | 0.18 ± 0.02[1] |
| Mu (μ) | 0.46 ± 0.05[1] |
| Kappa (κ) | 0.62 ± 0.09[1] |
| Data from saturation equilibrium binding studies using rat brain membranes. |
Table 2: In Vitro Functional Activity (IC50) of this compound
| Tissue Preparation | Receptor Target | This compound IC50 (nM) |
| Mouse Vas Deferens | Delta (δ) | 1.0 ± 0.3[1] |
| Mouse Vas Deferens | Mu (μ) | 6.2 ± 2.0[1] |
| Mouse Vas Deferens | Kappa (κ) | 25.0 ± 3.3[1] |
| Guinea Pig Ileum | Mu (μ) | 3.4 ± 1.6[1] |
| Guinea Pig Ileum | Kappa (κ) | 6.7 ± 1.6[1] |
Table 3: In Vivo Antinociceptive Potency and Naloxone Antagonism
| Compound | Antinociceptive ED50 (Rat Tail-Flick) | Effective Naloxone Antagonizing Dose (s.c.) |
| This compound | 0.05 ± 0.007 mg/kg (i.v.)[1] | 0.5 mg/kg[1] |
| Morphine | ~1.5 - 3 mg/kg (i.p.)[2] | 0.1 - 1.0 mg/kg[3] |
| Note: The effective dose of naloxone for morphine is presented as a range, as complete blockade is dose-dependent. A dose of 1.0 mg/kg of naloxone has been shown to provide full blockade of the analgesic effect of 10 mg/kg of morphine in rats[3]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for δ, μ, and κ-opioid receptors.
-
Method: Saturation equilibrium binding studies were performed at 25°C using membranes prepared from rat brain or guinea pig cerebellum[1]. Specific radioligands for each receptor subtype were used in competition with varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assays (Isolated Tissue Preparations)
-
Objective: To assess the functional agonist activity and potency (IC50) of this compound at different opioid receptor subtypes.
-
Tissues: Mouse vas deferens (rich in δ, μ, and κ receptors) and guinea pig ileum (predominantly μ and κ receptors) were used[1].
-
Method: The tissues were isolated and mounted in an organ bath. Electrically induced contractions were measured. This compound was added cumulatively to the bath, and the concentration-dependent inhibition of contractions was recorded to determine the IC50 value.
In Vivo Antinociception Assay (Rat Tail-Flick Test)
-
Objective: To evaluate the antinociceptive (pain-relieving) effect of this compound and its reversal by naloxone in a living organism.
-
Animal Model: Male Sprague-Dawley rats were used in the study by Gengo et al. (2003).
-
Method:
-
A focused beam of high-intensity light is directed onto the ventral surface of the rat's tail[4][5].
-
The time taken for the rat to flick its tail away from the heat source (tail-flick latency) is measured. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage[4][6].
-
A baseline tail-flick latency is determined for each animal before drug administration.
-
This compound or morphine is administered (e.g., intravenously or intraperitoneally).
-
Tail-flick latencies are measured again at predetermined time points after drug administration. An increase in latency indicates an antinociceptive effect.
-
For antagonism studies, naloxone is administered (e.g., subcutaneously) prior to the administration of the opioid agonist[1]. A reduction or complete blockade of the agonist-induced increase in tail-flick latency demonstrates antagonism.
-
Mandatory Visualizations
Opioid Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by an opioid agonist like this compound and its inhibition by an antagonist like naloxone.
References
- 1. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naloxone blockade of morphine analgesia: a dose-effect study of duration and magnitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Evaluation of the anti-nociceptive effects of morphine, tramadol, meloxicam and their combinations using the tail-flick test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ekja.org [ekja.org]
Cross-Tolerance Profile of DPI-3290: A Comparative Analysis with Standard Opioids
A comprehensive guide for researchers and drug development professionals on the pharmacological profile of the mixed opioid agonist DPI-3290, with a comparative analysis against morphine and fentanyl. This guide provides available preclinical data, outlines experimental protocols for evaluating cross-tolerance, and visualizes key pathways and workflows.
Introduction
This compound is a novel, potent centrally acting analgesic agent that exhibits a mixed agonist profile at opioid receptors.[1] Its unique pharmacology, characterized by high affinity for delta (δ), mu (μ), and kappa (κ) opioid receptors, suggests a potential for a distinct therapeutic profile compared to traditional μ-opioid receptor agonists like morphine and fentanyl.[1] A critical aspect of the preclinical evaluation of any new opioid analgesic is its cross-tolerance profile with existing opioids. Cross-tolerance, the phenomenon where tolerance to one opioid confers tolerance to another, has significant clinical implications for opioid rotation and managing long-term pain. While direct experimental studies on the cross-tolerance of this compound are not yet publicly available, this guide consolidates the existing preclinical data for this compound and compares it with morphine and fentanyl. Furthermore, it details the established experimental methodologies for assessing cross-tolerance, providing a framework for future investigations into this compound's potential advantages in this domain.
Pharmacological Profile: this compound vs. Morphine and Fentanyl
This compound distinguishes itself from morphine and fentanyl through its mixed-receptor activity. The following tables summarize the key pharmacological parameters based on available preclinical data.
Opioid Receptor Binding Affinity
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | 0.18 ± 0.02 | 0.46 ± 0.05 | 0.62 ± 0.09 |
| Morphine | - | High Affinity | Moderate Affinity |
| Fentanyl | - | High Affinity | Low Affinity |
| Data for this compound from saturation equilibrium binding studies using rat brain or guinea pig cerebellum membranes.[1] |
In Vitro Potency and Efficacy
This compound has demonstrated potent agonist activity in isolated tissue preparations, with notable differences in efficacy compared to morphine and fentanyl.
| Compound | δ-Receptor (IC50, nM) (Mouse Vas Deferens) | μ-Receptor (IC50, nM) (Mouse Vas Deferens) | κ-Receptor (IC50, nM) (Mouse Vas Deferens) | μ-Receptor (IC50, nM) (Guinea Pig Ileum) | κ-Receptor (IC50, nM) (Guinea Pig Ileum) |
| This compound | 1.0 ± 0.3 | 6.2 ± 2.0 | 25.0 ± 3.3 | 3.4 ± 1.6 | 6.7 ± 1.6 |
| Morphine | - | - | - | - | - |
| Fentanyl | - | - | - | - | - |
| IC50 values represent the concentration required to produce 50% of the maximal inhibitory effect.[1] |
In the mouse vas deferens, this compound was found to be significantly more efficacious than morphine and fentanyl at the δ-receptor (approximately 20,000 and 492 times, respectively).[1] At the μ-receptor, it was about 176 times more efficacious than morphine and 2.5 times more efficacious than fentanyl.[1] At the κ-receptor, its efficacy was roughly 1,500 times that of morphine and 35 times that of fentanyl.[1]
In Vivo Antinociceptive Potency
In vivo studies in rats have established the potent antinociceptive effects of this compound.
| Compound | Antinociceptive ED50 (mg/kg, i.v.) in Rats |
| This compound | 0.05 ± 0.007 |
| Morphine | Higher than this compound |
| Fentanyl | Lower than Morphine, comparable potency range to this compound |
| ED50 is the dose required to produce a 50% antinociceptive response. The antinociceptive properties of this compound were blocked by the non-selective opioid antagonist naloxone.[1] |
Experimental Protocols for Cross-Tolerance Studies
To date, specific studies investigating the cross-tolerance between this compound and other opioids have not been published. However, the following established experimental protocols are routinely used to assess such phenomena and would be applicable to the study of this compound.
Induction of Opioid Tolerance
A state of tolerance is typically induced in laboratory animals (e.g., rats or mice) through repeated administration of an opioid.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: The opioid (e.g., morphine) is administered via a chosen route (e.g., subcutaneous, intraperitoneal, or continuous infusion via osmotic minipumps) at a fixed dose and schedule (e.g., twice daily for 7-10 days).
-
Assessment of Tolerance: The development of tolerance is confirmed by a rightward shift in the dose-response curve for the antinociceptive effect of the opioid. This means a higher dose is required to produce the same level of analgesia as in opioid-naive animals.
Assessment of Cross-Tolerance
Once tolerance to a specific opioid is established, the antinociceptive effect of a second opioid is evaluated.
Protocol:
-
Tolerant Animals: Animals are made tolerant to a primary opioid (e.g., morphine) as described above.
-
Challenge with Second Opioid: The morphine-tolerant animals are then administered the test opioid (e.g., this compound) at various doses.
-
Antinociceptive Testing: The antinociceptive response is measured using standard assays such as the tail-flick test or the hot-plate test.
-
Data Analysis: A dose-response curve for the test opioid is generated in the tolerant animals and compared to the dose-response curve of the same opioid in opioid-naive animals. The degree of cross-tolerance is quantified by the fold-shift in the ED50 value.
Key Experimental Assays
1. Tail-Flick Test:
-
Principle: This test measures the latency of an animal to withdraw its tail from a source of thermal stimulation (e.g., a focused beam of light or hot water). A longer latency indicates a greater analgesic effect.
-
Procedure: The animal's tail is exposed to the heat source, and the time taken to flick the tail away is recorded. A cut-off time is set to prevent tissue damage.
2. Hot-Plate Test:
-
Principle: This assay assesses the animal's response to a heated surface. The latency to a pain response (e.g., licking a hind paw or jumping) is measured.
-
Procedure: The animal is placed on a temperature-controlled hot plate, and the time until the first sign of a nociceptive response is recorded.
3. Drug Discrimination Studies:
-
Principle: This behavioral assay determines if an animal perceives the subjective effects of a new drug as similar to a known drug.
-
Procedure: Animals are trained to press one of two levers to receive a reward (e.g., food) depending on whether they have been administered a specific opioid (e.g., morphine) or saline. Once trained, the test drug (e.g., this compound) is administered to see which lever the animal presses, indicating whether it perceives the drug's effects as "morphine-like."
4. Receptor Binding Assays:
-
Principle: These in vitro assays measure the affinity of a drug for a specific receptor.
-
Procedure: Radioligand binding assays are used to determine the Ki values of this compound, morphine, and fentanyl at the δ, μ, and κ opioid receptors. This is typically done using brain tissue homogenates from tolerant and non-tolerant animals to assess for any receptor regulation changes.
Visualizing Pathways and Workflows
Opioid Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway activated by opioid agonists like this compound. As a mixed agonist, this compound would initiate this cascade through δ, μ, and κ receptors.
Caption: Opioid receptor signaling cascade initiated by an agonist.
Experimental Workflow for Cross-Tolerance Assessment
The logical flow of a typical cross-tolerance study is depicted in the diagram below.
References
A Comparative Analysis of DPI-3290 and Selective Delta Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of DPI-3290 against prominent selective delta opioid receptor (DOR) agonists. The following sections detail a comparative analysis of their binding affinities and functional potencies, supported by established experimental protocols and visual representations of key biological pathways and workflows.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and selected selective delta opioid agonists. This compound is a mixed opioid agonist with high affinity for delta (δ), mu (μ), and kappa (κ) opioid receptors.[1][2] For comparison, we have included SNC-80, a well-characterized non-peptidic selective DOR agonist, and the highly selective peptide-based DOR agonists, Deltorphin II and DPDPE.
| Compound | Receptor | Ki (nM) | Selectivity (fold, δ vs μ/κ) | IC50 (nM) | EC50 (nM) |
| This compound | δ (delta) | 0.18[2] | - | 1.0 (mouse vas deferens)[1] | - |
| μ (mu) | 0.46[1][2] | - | 6.2 (mouse vas deferens)[1] | - | |
| κ (kappa) | 0.62[1][2] | - | 25.0 (mouse vas deferens)[1] | - | |
| SNC-80 | δ (delta) | 0.18 | ~2,000 vs μ[3] | 2.73[3] | 9.2 (cAMP inhibition)[4] |
| μ (mu) | >360 | - | - | 52.8 (μ-δ heteromers)[5] | |
| κ (kappa) | - | - | - | - | |
| Deltorphin II | δ (delta) | 1.5 | >667 vs μ, >667 vs κ | - | - |
| μ (mu) | >1000 | - | - | - | |
| κ (kappa) | >1000 | - | - | - | |
| DPDPE | δ (delta) | 2.7[6] | ~264 vs μ, >555 vs κ[6] | - | - |
| μ (mu) | 713[6] | - | - | - | |
| κ (kappa) | >1500[6] | - | - | - |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells stably expressing the human delta, mu, or kappa opioid receptor, or brain tissue homogenates) are prepared.
-
Cells are harvested and homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
-
-
Assay Protocol:
-
In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-naltrindole for DOR) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The mixture is incubated to allow for binding equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by agonists.
-
Membrane Preparation:
-
Membranes containing the GPCR of interest are prepared as described for the radioligand binding assay.
-
-
Assay Protocol:
-
In a multi-well plate, membranes are incubated with the test agonist (e.g., this compound) at various concentrations in the presence of GDP.
-
The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[1]
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
The reaction is incubated to allow for [³⁵S]GTPγS binding.
-
The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The data are analyzed to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect produced by the agonist).[1]
-
cAMP Inhibition Assay
This functional assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP).
-
Cell Culture:
-
Cells stably expressing the opioid receptor of interest are cultured to an appropriate density.
-
-
Assay Protocol:
-
Cells are pre-treated with the test agonist at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and the EC50 and Emax values are determined.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
A Comparative Review of DPI-3290 and Other Novel Analgesics for Pain Research and Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of analgesic drug development is continually evolving, driven by the urgent need for potent pain relief with improved safety profiles over traditional opioids. This guide provides a comparative analysis of DPI-3290, a mixed opioid receptor agonist, and other novel analgesics that have emerged as promising candidates in preclinical and clinical research. We present a detailed examination of their receptor binding affinities, functional activities, and in vivo efficacies, supported by experimental data. Methodologies for key experiments are detailed to aid in the replication and extension of these findings.
Introduction to Novel Analgesic Strategies
Traditional opioid analgesics, primarily acting through the mu-opioid receptor (MOR), are highly effective but are associated with significant adverse effects, including respiratory depression, constipation, and a high potential for abuse and addiction. The search for safer alternatives has led to the exploration of several innovative strategies, including:
-
Mixed-Target Agonism: Compounds like this compound that interact with multiple opioid receptors (mu, delta, and kappa) aim to achieve a balanced pharmacological profile, potentially enhancing analgesia while mitigating the undesirable effects of selective MOR agonists.
-
Biased Agonism: This approach focuses on developing ligands that preferentially activate G protein signaling pathways, which are thought to mediate analgesia, over the β-arrestin pathway, which is implicated in many of the adverse effects of opioids. Oliceridine (TRV130) and PZM21 are prominent examples of this class.
-
Multi-Targeting Beyond Classical Opioid Receptors: Novel analgesics such as Cebranopadol and AT-121 target both classical opioid receptors and the nociceptin/orphanin FQ (NOP) receptor. This dual mechanism is being investigated for its potential to provide potent analgesia with a reduced liability for abuse and respiratory depression.
Comparative Quantitative Data
The following tables summarize the in vitro receptor binding affinities and functional activities, as well as the in vivo analgesic efficacy of this compound and a selection of other novel analgesics.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| This compound | μ (mu) | 0.46 ± 0.05 | [1][2] |
| δ (delta) | 0.18 ± 0.02 | [1][2] | |
| κ (kappa) | 0.62 ± 0.09 | [1][2] | |
| Oliceridine (TRV130) | μ (mu) | ~1.8 | [3] |
| PZM21 | μ (mu) | High affinity (specific Ki not consistently reported) | [4] |
| κ (kappa) | 18 (antagonist) | [5] | |
| Cebranopadol | μ (mu) | 0.7 | [6] |
| δ (delta) | 18 | [6] | |
| κ (kappa) | 2.6 | [6] | |
| NOP | 0.9 | [6] | |
| AT-121 | μ (mu) | 16.49 | [7] |
| NOP | 3.67 | [7] |
Table 1: In Vitro Receptor Binding Affinities (Ki) . Lower Ki values indicate higher binding affinity.
| Compound | Assay | Receptor | Functional Activity (IC50/EC50, nM) | Efficacy (% of Standard) | Reference |
| This compound | Mouse Vas Deferens | μ (mu) | 6.2 ± 2.0 | - | [1] |
| δ (delta) | 1.0 ± 0.3 | - | [1] | ||
| κ (kappa) | 25.0 ± 3.3 | - | [1] | ||
| Guinea Pig Ileum | μ (mu) | 3.4 ± 1.6 | - | [1] | |
| κ (kappa) | 6.7 ± 1.6 | - | [1] | ||
| Oliceridine (TRV130) | G Protein Activation | μ (mu) | - | Partial Agonist | [3] |
| β-arrestin Recruitment | μ (mu) | - | Low Recruitment | [8] | |
| PZM21 | G Protein Activation | μ (mu) | - | Low Efficacy Agonist | [4][9] |
| β-arrestin Recruitment | μ (mu) | - | Minimal Recruitment | [9][10] | |
| Cebranopadol | [³⁵S]GTPγS Binding | μ (mu) | 1.2 | 104% (vs DAMGO) | [6] |
| δ (delta) | 110 | 105% (vs DPDPE) | [6] | ||
| κ (kappa) | 17 | 67% (vs U-69593) | [6] | ||
| NOP | 13.0 | 89% (vs N/OFQ) | [6] | ||
| AT-121 | - | μ (mu) | - | Partial Agonist | [2] |
| - | NOP | - | Partial Agonist | [2] |
Table 2: In Vitro Functional Activity . IC50/EC50 values represent the concentration for 50% inhibition/effect. Efficacy is relative to a standard agonist for each receptor.
| Compound | Animal Model | Test | Efficacy (ED50, mg/kg) | Route | Reference |
| This compound | Rat | Antinociception | 0.05 ± 0.007 | i.v. | [1][2] |
| PZM21 | Mouse | Hot Plate | Less potent than morphine | i.p. | [4][11] |
| Cebranopadol | Rat | Tail-Flick | 0.0056 (i.v.), 0.0251 (p.o.) | i.v., p.o. | [6] |
| AT-121 | Non-human Primate | Warm Water Tail-Withdrawal | 0.003-0.03 (effective dose range) | s.c. | [2][7] |
Table 3: In Vivo Analgesic Efficacy . ED50 is the dose required to produce a therapeutic effect in 50% of the population.
Signaling Pathways and Mechanisms of Action
The analgesic and adverse effects of opioid agonists are mediated through complex intracellular signaling cascades following receptor binding. The primary pathways involve G protein activation and β-arrestin recruitment.
Biased agonists like Oliceridine and PZM21 are designed to preferentially activate the G protein pathway, theoretically leading to analgesia with reduced recruitment of β-arrestin and consequently, fewer side effects.[12][13] In contrast, this compound acts as a mixed agonist at mu, delta, and kappa opioid receptors, and its overall effect is a composite of its activity at these different receptor subtypes.[1] Cebranopadol and AT-121 introduce another layer of complexity by engaging the NOP receptor system, which has been shown to modulate the effects of classical opioids and may contribute to their improved safety profile.[14][15][16]
Experimental Protocols
In Vitro Assays
1. Receptor Binding Assays (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
General Protocol:
-
Membrane Preparation: Homogenize tissues (e.g., rat brain) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes, which are then resuspended.
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [³H]diprenorphine for opioid receptors) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assays ([³⁵S]GTPγS Binding)
-
Objective: To measure the activation of G proteins by a test compound, indicating its agonist or antagonist activity.
-
General Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest as in the binding assay.
-
Incubation: Incubate the membranes with a constant concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Separation: Separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
3. β-Arrestin Recruitment Assays
-
Objective: To quantify the recruitment of β-arrestin to the receptor upon agonist binding.
-
General Protocol (e.g., PathHunter Assay):
-
Cell Culture: Use engineered cells that co-express the receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Lysis and Substrate Addition: Lyse the cells and add a substrate for the complemented enzyme.
-
Signal Detection: Measure the chemiluminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Determine the EC50 and Emax for β-arrestin recruitment.
-
In Vivo Assays
1. Hot Plate Test
-
Objective: To assess the central analgesic activity of a compound by measuring the latency to a thermal stimulus.[6][17][18]
-
General Protocol:
-
Acclimation: Acclimatize the animal (e.g., mouse or rat) to the testing environment.[19]
-
Baseline Measurement: Place the animal on a heated plate (e.g., 55°C) and record the latency to a nocifensive response (e.g., paw licking, jumping).[6][19] A cut-off time is used to prevent tissue damage.[20]
-
Compound Administration: Administer the test compound via the desired route (e.g., i.v., i.p., p.o.).
-
Post-treatment Measurement: At various time points after administration, repeat the latency measurement.
-
Data Analysis: Compare the post-treatment latencies to the baseline to determine the analgesic effect.
-
2. Formalin Test
-
Objective: To evaluate the analgesic effect of a compound in a model of tonic, inflammatory pain.[21][22]
-
General Protocol:
-
Acclimation: Acclimatize the animal to an observation chamber.[23]
-
Compound Administration: Administer the test compound or vehicle.
-
Formalin Injection: After a predetermined time, inject a dilute formalin solution (e.g., 2.5%) into the plantar surface of the hind paw.[23]
-
Observation: Observe the animal and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into two phases: Phase 1 (0-5 minutes, neurogenic pain) and Phase 2 (15-30 minutes, inflammatory pain).[22][23]
-
Data Analysis: Compare the duration of nocifensive behaviors in the treated group to the vehicle control group for each phase.
-
Discussion and Future Directions
The development of novel analgesics is a complex but critical area of research. This compound represents a traditional approach of mixed agonism at classical opioid receptors, demonstrating high potency. In contrast, biased agonists like Oliceridine and PZM21 offer a more targeted approach by attempting to separate the therapeutic and adverse signaling pathways of the mu-opioid receptor. While preclinical data for these compounds were promising, the clinical translation has been challenging, with Oliceridine showing only a modest improvement in the therapeutic window compared to morphine.[3][12]
The dual targeting of opioid and NOP receptors by compounds like Cebranopadol and AT-121 represents a particularly promising strategy. Preclinical and early clinical data suggest that this approach can lead to potent analgesia with a significantly reduced risk of respiratory depression and abuse potential.[2][14][15][16]
Future research should focus on:
-
Quantitative Assessment of Side Effects: Rigorous, head-to-head comparisons of the side-effect profiles of these novel analgesics are needed, particularly for respiratory depression and abuse liability. This will require standardized in vivo models and the determination of therapeutic indices.
-
Understanding the Nuances of Biased Agonism: Further investigation into the molecular mechanisms underlying biased agonism and its translation from in vitro assays to in vivo effects is crucial. The role of factors such as receptor expression levels and signaling amplification needs to be elucidated.[24]
-
Exploring Novel Target Combinations: The success of dual MOR/NOP agonists encourages the exploration of other multi-target approaches for the treatment of pain.
By continuing to innovate and rigorously evaluate these novel analgesic strategies, the scientific community can move closer to the goal of developing safer and more effective pain therapeutics.
References
- 1. Cebranopadol: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Systems Pharmacology and Biased Agonism at Opioid Receptors: A Potential Avenue for Improved Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of a novel opioid, PZM21, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Cebranopadol: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel μ‐opioid receptor agonist PZM21 depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 11. The G-protein-biased agents PZM21 and TRV130 are partial agonists of μ-opioid receptor-mediated signalling to ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trispharma.com [trispharma.com]
- 13. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Cebranopadol as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Opioid Analgesics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. In-Vivo Models for Management of Pain [scirp.org]
- 20. Differences between opioids: pharmacological, experimental, clinical and economical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 22. dovepress.com [dovepress.com]
- 23. mdpi.com [mdpi.com]
- 24. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DPI-3290: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of potent compounds like DPI-3290 are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the safe disposal of this compound, a potent opioid receptor agonist used in scientific research.[1][2][3]
Chemical and Physical Properties of this compound
A thorough understanding of the compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| IUPAC Name | 3-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide[1][2] |
| CAS Number | 182417-73-8[1][2] |
| Molecular Formula | C₃₀H₃₄FN₃O₂[1][2] |
| Molar Mass | 487.619 g/mol [2] |
| Appearance | Crystalline solid |
| Solubility | Insoluble in water. Very slightly soluble in diethyl ether. |
Recommended Disposal Protocol for this compound
The following protocol outlines a safe and compliant methodology for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
The container should be made of a sturdy, chemically resistant material and have a secure lid.
-
-
Liquid Waste:
-
For solutions containing this compound, use a designated, sealed, and clearly labeled hazardous waste container.
-
Never mix incompatible wastes.[5]
-
-
Empty Containers:
Step 3: Labeling and Storage
Proper labeling and temporary storage are critical for safety and compliance.
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6]
-
Use secondary containment for all liquid hazardous waste to prevent spills.[5]
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[5][7]
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. media.adeo.com [media.adeo.com]
- 7. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Logistical Information for Handling DPI-3290
Disclaimer: A specific Safety Data Sheet (SDS) for DPI-3290 is not publicly available. This guide is based on best practices for handling potent novel research compounds, particularly synthetic opioids, and is intended to supplement a thorough, compound-specific risk assessment conducted by researchers and institutional safety personnel.
This compound is a potent opioid receptor agonist intended for research purposes. Due to its pharmacological activity, it must be handled with extreme care to prevent occupational exposure. The following information provides essential guidance on personal protective equipment (PPE), handling procedures, and disposal.
Risk Assessment and Hazard Communication
Before handling this compound, a comprehensive risk assessment should be performed to identify potential hazards and establish appropriate safety protocols.[1][2] Since the hazards of novel chemicals are often not fully characterized, it is prudent to treat them as highly hazardous.[3] All personnel involved in handling the compound must be trained on the potential risks and the established safety procedures. A key component of your lab's safety plan should be readily accessible documentation, such as a Chemical Hygiene Plan, that outlines procedures for handling potent compounds.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure risk and should be based on the specific laboratory procedures being performed. A multi-layered approach to PPE is recommended.[4]
| Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Dispensing (Powders) | • Full-face powered air-purifying respirator (PAPR) or supplied-air respirator• Disposable solid-front lab coat with tight-fitting cuffs• Double-gloving (e.g., nitrile)• Disposable sleeves• Safety glasses or goggles (if a full-face respirator is not used) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[5] |
| Solution Preparation | • Chemical fume hood or other ventilated enclosure• Lab coat• Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[4][5] |
| In Vitro / In Vivo Dosing | • Lab coat• Safety glasses• Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the necessary level of containment.[5] |
| General Laboratory Operations | • Lab coat• Safety glasses• Gloves | Standard laboratory practice to protect against incidental contact.[6] |
Engineering Controls
Engineering controls are the most effective way to minimize exposure to potent compounds.
-
Ventilation: All manipulations of this compound, especially handling of powders, should be conducted in a certified chemical fume hood, glove box, or other containment enclosure.[4]
-
Containment: Use of disposable equipment and supplies (e.g., weigh boats, pipette tips) can help to minimize the spread of contamination.
Safe Handling and Operational Workflow
A systematic workflow is essential for the safe handling of potent compounds from receipt to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be considered hazardous waste. Place these items in a sealed, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour this waste down the drain.[4]
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent or cleaning agent known to be effective for similar compounds.
-
Regulatory Compliance: All waste must be disposed of in accordance with institutional, local, state, and federal regulations for hazardous and, where applicable, controlled substance waste.[7][8] For potent opioids, high-temperature incineration is often the recommended disposal method.[4]
Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area and follow your institution's established spill response procedures for potent compounds. Do not attempt to clean up a significant spill without appropriate training and PPE.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention in all cases of known or suspected exposure. Provide medical personnel with as much information as possible about the compound.
-
References
- 1. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. twu.edu [twu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Safe Opioid Use, Storage, and Disposal Strategies in Cancer Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
